SB 258719 hydrochloride
Description
Propriétés
IUPAC Name |
N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S.ClH/c1-15-8-11-20(12-9-15)13-10-17(3)19(4)23(21,22)18-7-5-6-16(2)14-18;/h5-7,14-15,17H,8-13H2,1-4H3;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZKHTBWJSUGOV-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(C)N(C)S(=O)(=O)C2=CC=CC(=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC[C@@H](C)N(C)S(=O)(=O)C2=CC=CC(=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217674-10-6 | |
| Record name | SB-258719 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XS59Y8KJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SB 258719 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 258719 hydrochloride is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the 5-HT7 receptor, thereby blocking the binding of the endogenous agonist, serotonin (5-hydroxytryptamine, 5-HT). The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to a stimulatory G protein (Gs). Activation of the 5-HT7 receptor by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB), leading to the modulation of gene transcription and subsequent cellular responses. By antagonizing this pathway, this compound prevents the downstream signaling cascade initiated by 5-HT, making it a valuable tool for studying the physiological and pathological roles of the 5-HT7 receptor. Notably, SB 258719 has been shown to lack inverse agonist activity at the human 5-HT7 receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for the 5-HT7 receptor.
Table 1: Binding Affinity of this compound for the Human 5-HT7 Receptor
| Parameter | Value | Reference |
| pKi | 7.5 | [1][2] |
| Ki | ~31.6 nM | Calculated |
Table 2: Selectivity Profile of this compound
| Receptor | pKi | Fold Selectivity vs. 5-HT7 | Reference |
| 5-HT7 | 7.5 | - | [1][2] |
| 5-HT1A | < 5.1 | > 250 | |
| 5-HT2A | < 4.8 | > 500 | |
| 5-HT2C | < 4.8 | > 500 | |
| Various other receptors | - | > 100-fold | [3] |
Table 3: Functional Antagonist Potency of this compound
| Assay | Parameter | Value | Reference |
| 5-CT-stimulated adenylyl cyclase activity in HEK293 cells | pA2 | 7.2 ± 0.2 |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT7 receptor and the point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT7 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).
-
Cells are harvested, and cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.
-
-
Assay Protocol:
-
Radioligand: [3H]-5-carboxamidotryptamine ([3H]-5-CT) is used as the radioligand.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA, at pH 7.4.
-
Procedure:
-
In a 96-well plate, add a fixed concentration of [3H]-5-CT.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT7 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of SB 258719 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Functional cAMP Assay
This assay measures the ability of this compound to antagonize the agonist-induced production of cAMP.
-
Cell Culture:
-
HEK293 cells expressing the human 5-HT7 receptor are seeded into 96-well or 384-well plates and cultured overnight.
-
-
Assay Protocol:
-
Agonist: 5-carboxamidotryptamine (5-CT) is typically used as the agonist.
-
Procedure:
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of 5-CT (typically at its EC80 concentration) for a specific duration (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
-
-
cAMP Measurement:
-
Various methods can be used, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer (FRET).
-
Luminescent Biosensors (e.g., GloSensor™): Genetically encoded biosensors that produce light upon binding to cAMP.
-
ELISA: Enzyme-linked immunosorbent assay.
-
-
-
Data Analysis (Schild Analysis):
-
Generate concentration-response curves for the agonist (5-CT) in the absence and presence of different fixed concentrations of the antagonist (SB 258719).
-
The dose ratio is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(dose ratio - 1) versus the logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined from the x-intercept of the Schild regression line, and the slope of the line should not be significantly different from unity for competitive antagonism.
-
-
In Vivo 5-CT-Induced Hypothermia Model
This in vivo model assesses the functional antagonism of the 5-HT7 receptor by this compound.
-
Animals:
-
Male Swiss Webster mice are commonly used.
-
-
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Measure the baseline rectal temperature of each mouse.
-
Administer this compound (e.g., 5-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (e.g., 30 minutes), administer the 5-HT7 receptor agonist, 5-CT (e.g., 0.1-1 mg/kg, i.p.).
-
Measure the rectal temperature at regular intervals (e.g., every 30 minutes for 2 hours) after 5-CT administration.
-
-
Data Analysis:
-
Compare the change in body temperature from baseline in the SB 258719-treated group to the vehicle-treated group.
-
A significant attenuation of the 5-CT-induced hypothermia by SB 258719 indicates in vivo antagonism of the 5-HT7 receptor.
-
Conclusion
This compound is a well-characterized, high-affinity, and selective antagonist of the 5-HT7 receptor. Its mechanism of action involves the competitive blockade of the Gs-coupled signaling pathway, thereby inhibiting adenylyl cyclase activation and subsequent cAMP production. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers utilizing this compound to investigate the multifaceted roles of the 5-HT7 receptor in health and disease.
References
- 1. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 258719 Hydrochloride: A Technical Guide to a Selective 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 258719 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7). As a member of the sulfonamide class of chemicals, it has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the 5-HT7 receptor. This receptor is implicated in a variety of central nervous system functions, including thermoregulation, circadian rhythm, learning, memory, and mood regulation. Consequently, SB 258719 is frequently utilized in preclinical research exploring potential therapeutic interventions for neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates.
Physicochemical and Pharmacological Properties
This compound is characterized by its high affinity and selectivity for the 5-HT7 receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (R)-3,N-Dimethyl-N-[1-methyl-3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide hydrochloride |
| Molecular Formula | C₁₈H₃₀N₂O₂S·HCl |
| Molecular Weight | 374.97 g/mol |
| CAS Number | 1217674-10-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
Quantitative Pharmacological Data
The selectivity of this compound is a key feature, demonstrating significantly higher affinity for the 5-HT7 receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors.
Table 2: Receptor Binding Affinity Profile of SB 258719
| Receptor | Species | pKi | Reference |
| 5-HT7 | Human | 7.5 | [1] |
| 5-HT1A | Human | <5.1 | [2] |
| 5-HT1B | Human | <5.3 | [2] |
| 5-HT1D | Human | 5.5 | [2] |
| 5-HT2A | Human | <4.8 | [2] |
| 5-HT2C | Human | <4.8 | [2] |
| Dopamine D2 | Human | 5.4 | [2] |
| Dopamine D3 | Human | 5.4 | [2] |
| Adrenergic α1B | Human | 4.8 | [2] |
Table 3: Functional Antagonist Potency of SB 258719
| Assay | Receptor | Species | pA2 / pKB | Reference |
| Adenylyl Cyclase | 5-HT7 | Human | 7.2 ± 0.2 (pA2) | [1] |
| Adenylyl Cyclase | 5-HT7 | Guinea Pig | 7.2 ± 0.1 (pKB) | [3] |
Mechanism of Action and Signaling Pathways
The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). SB 258719 acts as a competitive antagonist at the 5-HT7 receptor, blocking the binding of serotonin and thereby inhibiting this signaling cascade.
The 5-HT7 receptor has also been shown to couple to the G12 alpha subunit, which can activate the Rho family of small GTPases, influencing cytoskeletal dynamics and neurite outgrowth. By blocking the receptor, SB 258719 is presumed to inhibit this pathway as well.
Inverse Agonism
The activity of SB 258719 as an inverse agonist appears to be dependent on the cellular context and the expression system. Some studies have reported that SB 258719 displays partial inverse agonist properties in HEK293 cells expressing the human 5-HT7 receptor, meaning it can reduce the receptor's basal, agonist-independent activity.[1] However, other research in CHO cells found no significant inverse agonist activity.[4] This highlights that the level of constitutive receptor activity can vary between cell lines, influencing the observed pharmacology of a ligand.
Signaling Pathway Diagram
Caption: 5-HT7 Receptor Signaling and Inhibition by SB 258719.
Key Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of SB 258719 for the 5-HT7 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cell membranes expressing the human 5-HT7 receptor.
-
[³H]-5-CT (5-carboxamidotryptamine) as the radioligand.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of [³H]-5-CT (at a concentration near its Kd, e.g., 0.5-1.0 nM), 50 µL of binding buffer, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [³H]-5-CT, 50 µL of a high concentration of unlabeled 5-HT (e.g., 10 µM), and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of [³H]-5-CT, 50 µL of SB 258719 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plates at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of SB 258719 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the ability of SB 258719 to antagonize the 5-HT7 receptor-mediated stimulation of cAMP production.
Materials:
-
HEK293 cell membranes expressing the human 5-HT7 receptor.
-
5-CT (agonist).
-
This compound.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 50 µM GTP, 200 µM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), and a regenerating system (e.g., 20 mM phosphocreatine and 40 units/mL creatine phosphokinase).
-
[α-³³P]-ATP (radiolabel).
-
Stopping Solution: e.g., a solution containing SDS and unlabeled ATP.
-
Alumina columns for separating [³³P]-cAMP.
Procedure:
-
Reaction Setup: In test tubes, pre-incubate the cell membranes (20-50 µg protein) with various concentrations of SB 258719 for 15 minutes at 37°C in the assay buffer.
-
Agonist Stimulation: Initiate the reaction by adding a fixed concentration of 5-CT (e.g., at its EC80) and [α-³³P]-ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 15-20 minutes.
-
Termination: Stop the reaction by adding the stopping solution.
-
cAMP Separation: Separate the newly synthesized [³³P]-cAMP from unreacted [α-³³P]-ATP using sequential chromatography over Dowex and alumina columns.[3]
-
Quantification: Measure the radioactivity of the eluted [³³P]-cAMP using a scintillation counter.
-
Data Analysis: Plot the concentration of SB 258719 against the percentage of inhibition of the 5-CT-stimulated cAMP production. Calculate the IC50 and subsequently the pA2 or pKB value to quantify antagonist potency.[1][3]
In Vivo Experimental Workflow Example
A common in vivo application of SB 258719 is to study its effect on thermoregulation by reversing the hypothermia induced by the 5-HT7 agonist, 5-CT.[5][6]
Workflow for 5-CT-Induced Hypothermia Model
Caption: Workflow for In Vivo 5-CT-Induced Hypothermia Study.
Preparation for In Vivo Administration
For intraperitoneal (i.p.) injection, this compound can be prepared in a vehicle suitable for animal administration. A common method involves:
-
Creating a stock solution in DMSO.
-
Sequentially adding co-solvents such as PEG300 and Tween-80.
-
Bringing the final solution to the desired volume with saline.[7]
Example Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[7]
Conclusion
This compound is a cornerstone tool for the pharmacological investigation of the 5-HT7 receptor. Its high selectivity and well-characterized antagonist properties make it suitable for a wide range of in vitro and in vivo studies. This guide provides essential technical data and standardized protocols to facilitate its effective use in research settings, ultimately contributing to a deeper understanding of the complex roles of the 5-HT7 receptor in health and disease.
References
- 1. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 258719 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. 5-CT stimulation of adenylyl cyclase activity in guinea-pig hippocampus: evidence for involvement of 5-HT7 and 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: SB 258719 Hydrochloride - Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity of SB 258719 hydrochloride, a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7). The information presented herein is curated from seminal peer-reviewed scientific literature to support researchers and professionals in the fields of pharmacology and drug development.
Introduction
This compound is a research chemical that has been pivotal in elucidating the physiological and pathological roles of the 5-HT7 receptor. Its high affinity and selectivity for this receptor subtype make it an invaluable tool for in vitro and in vivo studies. This document details its binding characteristics, the experimental protocols used for its characterization, and its effects on downstream signaling pathways.
Binding Affinity and Selectivity Profile
This compound demonstrates high affinity for the human 5-HT7 receptor, with a reported pKi of 7.5.[1][2] Its selectivity is a key feature, exhibiting over 100-fold greater affinity for the 5-HT7 receptor compared to a wide panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters. The following tables summarize the quantitative binding data for this compound at various receptor subtypes.
Table 1: Binding Affinity of SB 258719 at Serotonin (5-HT) Receptor Subtypes
| Receptor Subtype | Radioligand | Cell Line | pKi | Ki (nM) |
| 5-HT7 | [3H]5-CT | HEK293 | 7.5 | ~32 |
| 5-HT1A | [3H]8-OH-DPAT | HEK293 | <5.1 | >7943 |
| 5-HT1B | [125I]GTI | CHO | <5.0 | >10000 |
| 5-HT1D | [3H]5-HT | CHO | <5.3 | >5012 |
| 5-HT2A | [3H]Ketanserin | HEK293 | <4.8 | >15849 |
| 5-HT2C | [3H]Mesulergine | HEK293 | <4.8 | >15849 |
| 5-HT5A | [3H]5-CT | HEK293 | <5.5 | >3162 |
| 5-HT6 | [3H]LSD | HeLa | <5.5 | >3162 |
Data compiled from the IUPHAR/BPS Guide to PHARMACOLOGY.
Table 2: Selectivity Profile of SB 258719 at Non-Serotonergic Receptors
| Receptor Family | Receptor Subtype | pKi | Ki (nM) |
| Dopamine | D2 | 5.4 | ~3981 |
| D3 | 5.4 | ~3981 | |
| Adrenergic | α1A | <5.0 | >10000 |
| α1B | 4.8 | ~15849 | |
| α1D | <5.0 | >10000 | |
| α2A | <5.0 | >10000 | |
| β1 | <5.0 | >10000 | |
| β2 | <5.0 | >10000 |
Data compiled from the IUPHAR/BPS Guide to PHARMACOLOGY.
Experimental Protocols
The binding affinity and functional activity of this compound were determined using standardized in vitro pharmacological assays. The detailed methodologies from the primary literature are provided below.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of SB 258719 at various receptors. The general principle involves the competition between a radiolabeled ligand and the unlabeled test compound (SB 258719) for binding to the target receptor.
Protocol for 5-HT7 Receptor Binding Affinity (Adapted from Thomas et al., 1998)
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT7 receptor were cultured and harvested. Cell membranes were prepared by homogenization in ice-cold 50 mM Tris-HCl buffer (pH 7.4) followed by centrifugation. The resulting pellet was washed and resuspended in fresh buffer.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% L-ascorbic acid, 10 µM pargyline, pH 7.4.
-
Incubation: Membrane homogenates (containing approximately 20-40 µg of protein) were incubated with the radioligand, [3H]5-carboxamidotryptamine ([3H]5-CT), at a final concentration of 0.5 nM, and various concentrations of SB 258719.
-
Incubation Conditions: The incubation was carried out in a total volume of 250 µL for 60 minutes at 37°C.
-
Termination and Filtration: The binding reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold 50 mM Tris-HCl buffer to separate bound from free radioligand.
-
Determination of Radioactivity: The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration (1 µM) of unlabeled 5-HT. Specific binding was calculated by subtracting non-specific binding from total binding. The IC50 values (the concentration of SB 258719 that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay was used to determine the functional consequence of SB 258719 binding to the 5-HT7 receptor, specifically its ability to antagonize agonist-induced activation of adenylyl cyclase.
Protocol for 5-HT7 Receptor Functional Activity (Adapted from Thomas et al., 1998)
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT7 receptor were prepared as described for the binding assays.
-
Assay Buffer: 50 mM Tris-HCl, 1.5 mM ATP, 1 mM isobutylmethylxanthine (IBMX), 5 mM MgCl2, 100 mM NaCl, 1 mM EGTA, 3 mM phosphocreatine, 0.1 mg/ml creatine phosphokinase, and 100 µM GTP, pH 7.4.
-
Incubation: Membranes (20-40 µg protein) were incubated in the assay buffer with a fixed concentration of the agonist 5-carboxamidotryptamine (5-CT) and varying concentrations of SB 258719.
-
Incubation Conditions: The reaction was initiated by the addition of the membranes and incubated for 15 minutes at 37°C.
-
Termination: The reaction was terminated by the addition of 100 µL of 1.2 M trichloroacetic acid (TCA).
-
cAMP Measurement: The amount of cyclic AMP (cAMP) produced was determined using a competitive protein binding assay utilizing a [3H]cAMP assay kit.
-
Data Analysis: The ability of SB 258719 to inhibit 5-CT-stimulated adenylyl cyclase activity was analyzed. The antagonist dissociation constant (pA2) was determined using a Schild plot analysis, which provides a measure of the antagonist's potency. A Schild analysis of the antagonism by SB-258719 gave a pA2 of 7.2.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, experimental workflows, and logical relationships relevant to the characterization of this compound.
Caption: 5-HT7 Receptor Signaling Pathway and SB 258719 Antagonism.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Workflow for an Adenylyl Cyclase Functional Assay.
Conclusion
This compound is a highly potent and selective antagonist for the 5-HT7 receptor. Its well-characterized binding profile, established through rigorous radioligand binding and functional assays, underscores its utility as a standard pharmacological tool for investigating 5-HT7 receptor function. The detailed protocols and data presented in this guide are intended to facilitate the design and interpretation of future research in this area.
References
- 1. 5-CT stimulation of adenylyl cyclase activity in guinea-pig hippocampus: evidence for involvement of 5-HT7 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of SB 258719 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 258719 hydrochloride is a potent and selective antagonist of the serotonin 5-HT7 receptor.[1] With a high binding affinity and over 100-fold selectivity against a range of other receptors, it has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT7 receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding kinetics, selectivity, and functional effects in both in vitro and in vivo models. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate its application in research and drug development.
Introduction
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, learning, and memory. Its dysfunction has been linked to several central nervous system (CNS) disorders. This compound, as a selective antagonist, plays a crucial role in investigating the therapeutic potential of modulating the 5-HT7 receptor.
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT7 receptor.[2] It exhibits high affinity for this receptor, thereby blocking the binding of the endogenous ligand, serotonin (5-hydroxytryptamine, 5-HT), and other agonists. In addition to its antagonist activity, some studies have reported that this compound can display partial inverse agonist properties, meaning it can reduce the basal, agonist-independent activity of the 5-HT7 receptor.[2]
Quantitative Pharmacological Data
The pharmacological characteristics of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for the Human 5-HT7 Receptor
| Parameter | Value | Reference |
| pKi | 7.5 | [1][3] |
| Ki | ~31.6 nM | Calculated |
Table 2: Functional Antagonism of this compound at the Human 5-HT7 Receptor
| Assay | Parameter | Value | Reference |
| 5-CT-stimulated adenylyl cyclase activity | pA2 | 7.2 ± 0.2 | [2] |
Table 3: Selectivity Profile of this compound
| Receptor Target | Selectivity vs. 5-HT7 | Reference |
| Various other receptors (unspecified) | > 100-fold |
Signaling Pathways
The 5-HT7 receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. Additionally, the 5-HT7 receptor can couple to the G12 alpha subunit, activating Rho GTPases and influencing the actin cytoskeleton.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the 5-HT7 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT7 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay Protocol:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Add increasing concentrations of unlabeled this compound.
-
Add a constant concentration of a suitable radioligand, such as [3H]5-CT (5-carboxamidotryptamine).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT7 receptor ligand (e.g., 10 µM 5-HT).
-
Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Functional Assay
This assay measures the ability of this compound to antagonize the agonist-induced activation of adenylyl cyclase.
-
Cell Culture:
-
Use HEK293 cells stably expressing the human 5-HT7 receptor, as described in the radioligand binding assay protocol.
-
-
cAMP Accumulation Assay Protocol:
-
Seed the cells in a multi-well plate and grow to near confluence.
-
Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a 5-HT7 receptor agonist, such as 5-CT, at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).
-
Construct a concentration-response curve for this compound and determine its IC50. The pA2 value can be calculated from the Schild equation to quantify the antagonist potency.[2]
-
In Vivo 5-CT-Induced Hypothermia Model
This in vivo model assesses the functional antagonism of this compound at the 5-HT7 receptor in a whole-animal system.[4]
-
Animals:
-
Use male mice (e.g., C57BL/6J strain).
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow the animals to acclimate to the experimental room for at least one hour before testing.
-
-
Experimental Procedure:
-
Measure the baseline rectal temperature of each mouse using a digital thermometer.
-
Administer this compound (e.g., 5-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1][4]
-
After a pre-treatment period (e.g., 30 minutes), administer the 5-HT7 receptor agonist 5-CT (e.g., 1-5 mg/kg, i.p.) to induce hypothermia.[5]
-
Measure the rectal temperature at regular intervals (e.g., every 30 minutes) for a period of up to 2-3 hours.
-
Compare the temperature changes in the this compound-treated group to the vehicle-treated group to determine if the antagonist can reverse the 5-CT-induced hypothermia.
-
Conclusion
This compound is a well-characterized, potent, and selective 5-HT7 receptor antagonist. Its defined pharmacological profile, including its high binding affinity, selectivity, and functional antagonism, makes it an indispensable tool for researchers in neuroscience, pharmacology, and drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to support the effective use of this compound in advancing our understanding of 5-HT7 receptor biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. No hypothermic response to serotonin in 5-HT7 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Profile of SB-258719 Hydrochloride: A Technical Guide to its Effects on 5-HT7 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of SB-258719 hydrochloride, a selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor. This document synthesizes key findings from preclinical studies, detailing the experimental methodologies employed and presenting quantitative data on the compound's physiological and behavioral effects. The guide also visualizes the intricate signaling pathways of the 5-HT7 receptor and typical experimental workflows, offering a valuable resource for researchers investigating the therapeutic potential of 5-HT7 receptor modulation.
Core Properties of SB-258719
SB-258719 is a potent and selective antagonist for the 5-HT7 receptor, exhibiting a high affinity with a pKi of 7.5 for the human cloned 5-HT7(a) receptor. In functional assays, it acts as a competitive antagonist with a pA2 of 7.2.[1][2] Notably, in some in vitro systems, SB-258719 has been shown to lack inverse agonist activity, distinguishing it from other 5-HT7 receptor antagonists like SB-269970.[3]
In Vivo Pharmacological Effects
The in vivo activity of SB-258719 has been demonstrated in several key preclinical models, highlighting its ability to modulate physiological and pathophysiological processes mediated by the 5-HT7 receptor.
Thermoregulation
Activation of 5-HT7 receptors is known to induce hypothermia. The selective 5-HT7 receptor agonist 5-carboxamidotryptamine (5-CT) produces a significant drop in body temperature in rodents. Pre-treatment with SB-258719 has been shown to dose-dependently attenuate this 5-CT-induced hypothermia, providing in vivo evidence of its 5-HT7 receptor antagonism.[4][5]
Epilepsy
The WAG/Rij rat is a well-established genetic model of absence epilepsy, characterized by spontaneous spike-wave discharges (SWDs). Studies have implicated the 5-HT7 receptor in the modulation of this epileptic activity. Administration of SB-258719 in this model has been shown to significantly reduce the occurrence of spontaneous epileptic activity, suggesting a potential role for 5-HT7 receptor antagonists in the treatment of absence seizures.[5][6]
Circadian Rhythm and Depression Models
While direct antidepressant-like effects of SB-258719 in standard tests like the Porsolt swim test have not been consistently observed under normal lighting conditions, intriguing results have emerged when considering the influence of circadian rhythms. In one study, SB-258719 only produced a significant decrease in immobility in the Porsolt swim test when the animals were tested during their active (dark) cycle.[1][7] This finding points to a complex interplay between 5-HT7 receptor function, circadian regulation, and depressive-like behaviors.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies investigating the effects of SB-258719.
| Parameter | Animal Model | Dose of SB-258719 (mg/kg, i.p.) | Challenge Agent | Observed Effect | Reference |
| Body Temperature | Male Swiss Webster Mice | 5 - 20 | 5-CT | Significantly attenuated 5-CT-induced hypothermia. | [4][5] |
| Absence Seizures | Male WAG/Rij Rats | 10 | Spontaneous | Significant decrease in the number, cumulative, and average duration of spike-wave discharges. | [5][6] |
| Depressive-like Behavior | Wild-type Mice | Not Specified | Porsolt Swim Test | No significant decrease in immobility during the light cycle; significant decrease during the dark cycle. | [1][7] |
Detailed Experimental Protocols
5-CT-Induced Hypothermia in Mice
This protocol is based on the methodology described by Guscott et al. (2003).[4][5]
-
Animals: Male Swiss Webster mice (20-25 g).
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
SB-258719 hydrochloride is dissolved in saline.
-
Animals are pre-treated with SB-258719 (5, 10, or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after SB-258719 administration, the 5-HT7 receptor agonist 5-CT (e.g., 1 mg/kg, i.p.) or vehicle is administered.
-
-
Temperature Measurement:
-
Baseline rectal temperature is measured prior to any injections using a digital thermometer with a lubricated probe inserted to a consistent depth (e.g., 2 cm).
-
Rectal temperature is then measured at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-5-CT administration.
-
-
Data Analysis: The change in body temperature from baseline (ΔT) is calculated for each time point. Data are typically analyzed using a two-way ANOVA with time and treatment as factors, followed by post-hoc tests to compare treatment groups.
Spontaneous Absence Seizures in WAG/Rij Rats
This protocol is based on the study by Graf et al. (2004).[5][6]
-
Animals: Adult male WAG/Rij rats (e.g., 6-8 months old), a genetic model of absence epilepsy.
-
Housing: Animals are individually housed in transparent cages under a 12-hour light/dark cycle with free access to food and water.
-
Electrode Implantation:
-
Rats are anesthetized and stereotaxically implanted with cortical electrodes for electroencephalogram (EEG) recording. Electrodes are typically placed over the fronto-parietal cortex.
-
A recovery period of at least one week is allowed post-surgery.
-
-
EEG Recording and Drug Administration:
-
On the day of the experiment, rats are connected to the EEG recording setup and allowed to habituate.
-
A baseline EEG is recorded for a defined period (e.g., 1-2 hours) to determine the spontaneous rate of spike-wave discharges (SWDs).
-
SB-258719 hydrochloride (e.g., 10 mg/kg) or vehicle is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
EEG is then recorded continuously for several hours post-injection.
-
-
Data Analysis:
-
The recorded EEG is visually and/or automatically analyzed to identify and quantify SWDs. Key parameters measured include the number of SWDs, the total duration of SWDs, and the average duration of a single SWD.
-
Data are typically analyzed by comparing the post-injection period to the baseline period for each animal, and by comparing the effects of SB-258719 to the vehicle control group, often using t-tests or ANOVA.
-
Signaling Pathways and Experimental Workflow Visualizations
5-HT7 Receptor Signaling Pathways
The 5-HT7 receptor primarily signals through two distinct G-protein-coupled pathways: the canonical Gαs pathway and the Gα12 pathway.
Typical In Vivo Experimental Workflow for a CNS Antagonist
The following diagram illustrates a standard workflow for preclinical in vivo assessment of a CNS receptor antagonist like SB-258719.
References
- 1. Spike-Wave Discharges in Adult Sprague-Dawley Rats and Their Implications for Animal Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective 5-HT1A and 5-HT7 antagonists decrease epileptic activity in the WAG/Rij rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa opioid receptor agonists suppress absence seizures in WAG/Rij rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic knockout and pharmacological blockade studies of the 5-HT7 receptor suggest therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to SB 258719 Hydrochloride for Studying Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 258719 hydrochloride is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a diverse array of physiological and pathophysiological processes within the central nervous system and periphery. This technical guide provides a comprehensive overview of this compound as a critical research tool for elucidating the role of 5-HT7 receptor-mediated serotonin pathways. We present its chemical properties, detailed pharmacological profile, and established experimental protocols for its use in both in vitro and in vivo studies. Furthermore, this guide illustrates the key signaling cascades modulated by the 5-HT7 receptor and outlines a typical workflow for the characterization of novel 5-HT7 receptor antagonists, providing a valuable resource for researchers in neuroscience and drug discovery.
Introduction to this compound
This compound is a highly selective 5-HT7 receptor antagonist that has been instrumental in defining the physiological functions of this receptor subtype.[1] Its high affinity and greater than 100-fold selectivity over other serotonin receptors and a wide range of other neurotransmitter receptors make it an invaluable tool for targeted studies of serotonergic signaling.[1][2] This guide will delve into the technical details of utilizing this compound to investigate the intricate roles of the 5-HT7 receptor in health and disease.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Name | (R)-3,N-Dimethyl-N-[1-methyl-3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide hydrochloride |
| Molecular Formula | C₁₈H₃₀N₂O₂S·HCl |
| Molecular Weight | 374.97 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
| Storage | Store at room temperature, desiccated |
Pharmacological Profile: Affinity and Selectivity
The defining characteristic of SB 258719 is its high affinity for the 5-HT7 receptor and its remarkable selectivity against other receptor subtypes. This selectivity is crucial for attributing observed pharmacological effects directly to the blockade of the 5-HT7 receptor.
Binding Affinity at the 5-HT7 Receptor
SB 258719 exhibits high affinity for the human 5-HT7 receptor, as determined by radioligand binding assays.
| Receptor | Radioligand | pKi | Ki (nM) | Reference |
| Human 5-HT7 | [³H]-5-CT | 7.5 | ~32 | [3] |
Functional Antagonism
In functional assays, SB 258719 acts as a competitive antagonist, effectively blocking the intracellular signaling initiated by 5-HT7 receptor agonists.
| Assay | Agonist | pA₂ | Reference |
| Adenylyl Cyclase Activity | 5-CT | 7.2 ± 0.2 | [3] |
Receptor Selectivity Profile
The selectivity of SB 258719 has been extensively characterized against a panel of other receptors, demonstrating its specificity for the 5-HT7 receptor.
| Receptor | Species | pKi | Ki (nM) | Reference |
| Serotonin Receptors | ||||
| 5-HT1A | Human | < 5.1 | > 7943 | [4] |
| 5-HT1B | Human | < 5.3 | > 5012 | [4] |
| 5-HT1D | Human | < 5.0 | > 10000 | [4] |
| 5-HT1E | Human | < 5.0 | > 10000 | [4] |
| 5-HT1F | Human | < 5.0 | > 10000 | [4] |
| 5-HT2A | Human | < 4.8 | > 15849 | [4] |
| 5-HT2B | Human | < 5.3 | > 5012 | [4] |
| 5-HT2C | Human | < 4.8 | > 15849 | [4] |
| 5-HT4 | Guinea pig | < 5.4 | > 3981 | [4] |
| 5-HT6 | Human | < 5.7 | > 1995 | [4] |
| Adrenergic Receptors | ||||
| α1B | Human | 4.8 | 15849 | [4] |
| Dopamine Receptors | ||||
| D2 | Human | < 4.8 | > 15849 | [4] |
| D3 | Human | < 4.8 | > 15849 | [4] |
Note: A lower pKi value and a higher Ki value indicate lower binding affinity.
5-HT7 Receptor Signaling Pathways
The 5-HT7 receptor is coupled to multiple intracellular signaling pathways, primarily through Gαs and Gα12 proteins. Blockade of these pathways with SB 258719 is a key method for studying their downstream effects.
Gαs-Mediated Pathway
Activation of the 5-HT7 receptor typically leads to the stimulation of adenylyl cyclase (AC) via the Gαs protein, resulting in the production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, influencing gene expression and cellular function.
Gα12-Mediated Pathway
The 5-HT7 receptor can also couple to Gα12, leading to the activation of small GTPases such as RhoA and Cdc42. These proteins are key regulators of the actin cytoskeleton, influencing cell morphology, neurite outgrowth, and synaptic plasticity.
Experimental Protocols
The following protocols are provided as a guide for researchers. Specific parameters may require optimization based on the experimental system.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of SB 258719 for the 5-HT7 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Radioligand: [³H]-5-CT (5-carboxamidotryptamine)
-
Non-specific binding control: 10 µM 5-HT
-
This compound
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the 5-HT7 receptor.
-
In a 96-well plate, add cell membranes (typically 50-100 µg of protein).
-
Add increasing concentrations of SB 258719.
-
Add a fixed concentration of [³H]-5-CT (typically at its Kd value).
-
For non-specific binding wells, add 10 µM 5-HT.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C).
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the ability of SB 258719 to block agonist-induced cAMP production.
Materials:
-
HEK293 cells expressing the 5-HT7 receptor
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
5-HT7 receptor agonist (e.g., 5-CT)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-incubate the cells with increasing concentrations of SB 258719 for 15-30 minutes in the presence of a phosphodiesterase inhibitor.[5][6][7][8]
-
Stimulate the cells with a fixed concentration of a 5-HT7 agonist (e.g., EC₈₀ of 5-CT) for 15-30 minutes.[5]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Determine the IC₅₀ of SB 258719 and calculate the pA₂ value using the Schild equation.
In Vivo Experiment: 5-CT-Induced Hypothermia in Mice
This in vivo model is a well-established method to assess the functional antagonism of the 5-HT7 receptor by SB 258719.[9][10][11]
Animal Model:
-
Male Swiss Webster mice (20-25 g)[2]
Materials:
-
This compound
-
5-CT (5-carboxamidotryptamine)
-
Vehicle (e.g., saline)
-
Rectal thermometer
Procedure:
-
Acclimatize mice to the experimental room and handling for at least 1 hour.
-
Measure the baseline rectal temperature of each mouse.
-
Administer SB 258719 (e.g., 5-20 mg/kg, intraperitoneally - i.p.) or vehicle.[2][9]
-
After a pre-treatment period (e.g., 30 minutes), administer 5-CT (e.g., 0.1-1 mg/kg, i.p.) or vehicle.[9]
-
Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after 5-CT administration.
-
Analyze the data to determine if SB 258719 reverses the hypothermic effect of 5-CT.
Workflow for Characterization of Novel 5-HT7 Receptor Antagonists
The study of SB 258719 provides a framework for the discovery and characterization of new 5-HT7 receptor antagonists. A typical workflow involves a series of in vitro and in vivo experiments to establish potency, selectivity, and functional activity.
Conclusion
This compound remains an indispensable pharmacological tool for the investigation of 5-HT7 receptor function. Its high potency and selectivity allow for precise interrogation of serotonin pathways, contributing significantly to our understanding of their role in neurotransmission, behavior, and disease. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to effectively utilize SB 258719 in their studies and to advance the field of serotonergic research and drug development.
References
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB 258719 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. No hypothermic response to serotonin in 5-HT7 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
An In-depth Technical Guide to SB 258719 Hydrochloride: A Selective 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 258719 hydrochloride is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental applications of this compound. Detailed experimental protocols for both in vivo and in vitro studies are presented, alongside visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers in neuroscience, oncology, and drug discovery.
Chemical Properties and Data
This compound is the salt form of the active parent compound SB 258719. The hydrochloride formulation enhances its solubility and stability for research applications.
| Property | Value | Reference |
| CAS Number | 1217674-10-6 | [1][2] |
| Molecular Formula | C₁₈H₃₀N₂O₂S·HCl | [1] |
| Molecular Weight | 374.97 g/mol | [1] |
| Purity | ≥99% | [1] |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
| Storage | Desiccate at room temperature | [1] |
Mechanism of Action: Selective 5-HT7 Receptor Antagonism
SB 258719 acts as a selective antagonist at the 5-HT7 receptor, exhibiting over 100-fold greater selectivity for this receptor subtype compared to other serotonin receptors and a wide range of other receptor types.[1] The 5-HT7 receptor is primarily coupled to Gs and G12 alpha subunits of heterotrimeric G proteins.[2]
Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), the 5-HT7 receptor initiates two primary signaling cascades:
-
Gs-Adenylyl Cyclase-cAMP Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating gene expression and cellular function.
-
G12-Rho/Cdc42 Pathway: The 5-HT7 receptor can also couple to the G12 alpha subunit, which activates small GTPases such as RhoA and Cdc42.[2] This pathway is involved in the regulation of the actin cytoskeleton, influencing cell morphology, migration, and division.
SB 258719 exerts its effects by competitively binding to the 5-HT7 receptor, thereby preventing the binding of serotonin and inhibiting the initiation of these downstream signaling events.
Experimental Protocols
In Vivo Model: 5-CT-Induced Hypothermia in Mice
A key in vivo application of this compound is in the study of thermoregulation, specifically in reversing the hypothermic effects of the 5-HT1/7 receptor agonist, 5-carboxamidotryptamine (5-CT).[3]
Experimental Workflow
Methodology
-
Animal Model: Male Swiss Webster mice weighing 20-25 grams are commonly used.[4]
-
Acclimation: Animals should be acclimated to the experimental conditions to minimize stress-induced temperature fluctuations.
-
Baseline Measurement: Rectal temperature is measured using a digital thermometer to establish a baseline.
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at a dose range of 5-20 mg/kg.[3]
-
A control group receives the vehicle alone.
-
-
5-CT Administration: Approximately 30 minutes after this compound or vehicle administration, 5-CT is administered (e.g., 1 mg/kg, i.p.) to induce hypothermia.[3]
-
Temperature Monitoring: Rectal temperature is monitored at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 2 hours).
Expected Outcome
Mice treated with 5-CT alone will exhibit a significant drop in body temperature. Pre-treatment with this compound is expected to significantly attenuate or completely block this 5-CT-induced hypothermia, demonstrating its antagonistic effect on the 5-HT7 receptor in vivo.[3]
In Vitro Model: Proliferation of Hepatocellular Carcinoma (HCC) Cells
SB 258719 has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cell lines, such as HepG2 and HuH-7, by modulating the β-catenin signaling pathway.[5]
Methodology
-
Cell Culture: HepG2 or HuH-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Serum Starvation: To synchronize the cells and reduce baseline proliferation, cells are cultured in serum-free media for a period (e.g., 24 hours) prior to treatment.
-
Treatment:
-
Cells are treated with 5-HT to stimulate proliferation.
-
To test the inhibitory effect of SB 258719, cells are pre-treated with the compound for a short period (e.g., 1 hour) before the addition of 5-HT.
-
-
Assessment of Proliferation: Cell proliferation can be measured using various assays, such as:
-
MTT Assay: To assess cell viability and metabolic activity.
-
BrdU Incorporation Assay: To measure DNA synthesis.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Western Blot Analysis: To investigate the molecular mechanism, protein levels of key components of the β-catenin pathway can be analyzed.
-
Total β-catenin: To assess changes in overall β-catenin levels.
-
Active (non-phosphorylated) β-catenin: To determine the amount of signaling-competent β-catenin.
-
GSK-3β: A key kinase in the β-catenin degradation complex.[5]
-
Downstream targets of β-catenin: Such as c-Myc and Cyclin D1.
-
Expected Outcome
Treatment with 5-HT is expected to increase the proliferation of serum-starved HCC cells. Pre-treatment with SB 258719 should attenuate this 5-HT-induced proliferation.[5] Mechanistically, 5-HT treatment is expected to increase the levels of total and active β-catenin, while SB 258719 should reverse this effect, potentially by preventing the inhibition of the β-catenin destruction complex.[5]
Role in β-Catenin Signaling in Hepatocellular Carcinoma
The Wnt/β-catenin signaling pathway is frequently dysregulated in HCC, leading to uncontrolled cell proliferation and tumor growth.[6] In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, CK1, and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[7]
Recent studies have shown that 5-HT can promote HCC proliferation by inhibiting the degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of target genes involved in cell cycle progression.[5] SB 258719, by antagonizing the 5-HT7 receptor, has been demonstrated to counteract this effect, leading to a reduction in β-catenin levels and subsequent inhibition of tumor growth in both in vitro and in vivo models of HCC.[5]
Conclusion
This compound is a critical research tool for elucidating the physiological and pathological roles of the 5-HT7 receptor. Its high selectivity and well-characterized mechanism of action make it an invaluable pharmacological agent for studies in neuropharmacology, thermoregulation, and oncology. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute robust studies utilizing this potent 5-HT7 receptor antagonist.
References
- 1. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]
- 3. The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. β-Catenin signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
SB 258719 Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 258719 hydrochloride is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions and pathological conditions.[1][2] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of the 5-HT7 receptor in neuroscience research. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates.
Core Compound Profile
| Property | Value | Reference |
| IUPAC Name | (R)-3,N-Dimethyl-N-[1-methyl-3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide hydrochloride | [1] |
| Molecular Formula | C₁₈H₃₁ClN₂O₂S | N/A |
| Molecular Weight | 374.97 g/mol | N/A |
| Mechanism of Action | Selective 5-HT7 Receptor Antagonist | [1][2] |
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound at the 5-HT7 receptor and other serotonin receptor subtypes, highlighting its selectivity.
Table 1: Binding Affinity of SB 258719 at the Human 5-HT7 Receptor
| Parameter | Value | Cell Line | Radioligand | Reference |
| pKi | 7.5 | HEK293 | [³H]-5-CT | [1][2] |
Table 2: Functional Antagonist Potency of SB 258719 at the Human 5-HT7 Receptor
| Parameter | Value | Assay | Agonist | Reference |
| pA2 | 7.2 ± 0.2 | Adenylyl Cyclase | 5-CT | [1][2] |
Table 3: Selectivity Profile of SB 258719 at Other Human Serotonin Receptors
| Receptor Subtype | pKi | Reference |
| 5-HT1A | < 5.1 | [3] |
| 5-HT2A | < 4.8 | [3] |
| 5-HT2C | < 4.8 | [3] |
Signaling Pathways
This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of the 5-HT7 receptor. The 5-HT7 receptor primarily couples to two distinct G-protein pathways: the canonical Gs pathway and the non-canonical G12 pathway.
5-HT7 Receptor-Mediated Signaling
Caption: 5-HT7 receptor signaling pathways blocked by SB 258719.
Experimental Protocols
In Vitro: Adenylyl Cyclase Activity Assay
This protocol is based on methodologies described for characterizing 5-HT7 receptor antagonists.[1][2]
Objective: To determine the functional antagonist potency of this compound by measuring its ability to inhibit 5-CT-stimulated adenylyl cyclase activity in cells expressing the human 5-HT7 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT7(a) receptor.
-
Cell culture reagents.
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ATP, and a phosphodiesterase inhibitor like IBMX).
-
5-carboxamidotryptamine (5-CT) solution.
-
This compound solutions of varying concentrations.
-
cAMP assay kit (e.g., radioimmunoassay or fluorescence-based).
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-h5-HT7(a) cells to confluence.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
-
Adenylyl Cyclase Assay:
-
In a reaction tube, combine the cell membranes with the assay buffer.
-
Add varying concentrations of this compound and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding a fixed concentration of the agonist 5-CT.
-
Incubate the reaction mixture for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution or by heat inactivation.
-
-
cAMP Quantification:
-
Quantify the amount of cAMP produced in each reaction tube using a suitable cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
In Vivo: 5-CT-Induced Hypothermia Model
This protocol is adapted from studies demonstrating the in vivo efficacy of 5-HT7 receptor antagonists.[4]
Objective: To assess the in vivo antagonist activity of this compound by its ability to reverse the hypothermic effect of the 5-HT7 receptor agonist, 5-CT, in mice.
Materials:
-
Male Swiss Webster mice (or other suitable strain).
-
This compound solution for intraperitoneal (i.p.) injection.
-
5-CT solution for i.p. injection.
-
Vehicle solutions for both compounds.
-
Rectal thermometer for small animals.
Procedure:
-
Acclimation:
-
Acclimate the mice to the experimental room and handling for at least one hour before the experiment.
-
-
Baseline Temperature Measurement:
-
Measure the baseline rectal temperature of each mouse.
-
-
Drug Administration:
-
Administer this compound (e.g., 5-20 mg/kg, i.p.) or its vehicle to different groups of mice.[4]
-
After a predetermined pretreatment time (e.g., 30 minutes), administer 5-CT (e.g., 1 mg/kg, i.p.) or its vehicle.
-
-
Temperature Monitoring:
-
Measure the rectal temperature of each mouse at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the 5-CT injection.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each animal at each time point.
-
Compare the hypothermic response to 5-CT in the vehicle-pretreated group with the SB 258719-pretreated groups using appropriate statistical analysis (e.g., ANOVA). A significant attenuation of the 5-CT-induced hypothermia by SB 258719 indicates in vivo 5-HT7 receptor antagonism.[4]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective 5-HT7 receptor antagonist like SB 258719.
Caption: Preclinical evaluation workflow for SB 258719.
Conclusion
This compound is a cornerstone pharmacological tool for investigating the role of the 5-HT7 receptor in the central nervous system. Its well-characterized selectivity and potency, combined with established in vitro and in vivo experimental models, provide researchers with a robust platform to explore the therapeutic potential of targeting this receptor in various neurological and psychiatric disorders. This guide serves as a foundational resource for the effective utilization of this compound in neuroscience research.
References
- 1. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB 258719 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of SB 258719 hydrochloride, a selective 5-HT7 receptor antagonist, in various mouse models. The provided data and methodologies are intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of targeting the 5-HT7 receptor.
Mechanism of Action
This compound is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to Gs proteins. This coupling stimulates adenylyl cyclase activity, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, this compound inhibits the downstream signaling cascade, making it a valuable tool for studying the physiological and pathological roles of the 5-HT7 receptor.
Data Presentation
Table 1: In Vivo Dosages of this compound in Mouse Models
| Mouse Model | Dosage Range | Administration Route | Frequency | Key Findings | Reference |
| 5-CT-Induced Hypothermia | 5 - 20 mg/kg | Intraperitoneal (i.p.) | Single dose | Reverses the hypothermic effect of the 5-HT7 agonist, 5-CT. | [1] |
| Hepatocellular Carcinoma (HCC) Xenograft | 20 mg/kg | Subcutaneous (s.c.) | Twice a day for 10 days | Significantly reduced tumor growth. | [2] |
| Neuropathic Pain (Inferred Protocol) | 1 - 10 mg/kg | Intraperitoneal (i.p.) or Intrathecal (i.t.) | Single or repeated dosing | Potential to alleviate mechanical and thermal hypersensitivity. | Inferred from similar compounds and general protocols. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The solubility of this compound allows for various vehicle formulations. The choice of vehicle will depend on the desired administration route and experimental design.
Vehicle Formulation for Intraperitoneal (i.p.) Injection:
-
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Polyethylene glycol 300 (PEG300)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a final solution, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the final injection solution, first mix the DMSO stock with PEG300.
-
Add Tween-80 and mix thoroughly.
-
Finally, add the sterile saline to reach the final volume and concentration.
-
Ensure the final solution is clear and free of precipitation before injection.
-
Vehicle Formulation for Subcutaneous (s.c.) Injection:
-
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Directly dissolve the this compound in sterile saline or PBS to the desired final concentration.
-
Gentle warming or vortexing may be used to aid dissolution.
-
Ensure the solution is clear before administration.
-
Protocol 1: 5-CT-Induced Hypothermia Model
This model is used to confirm the in vivo target engagement and antagonist activity of this compound at the 5-HT7 receptor.
-
Animals: Male Swiss Webster mice (or other suitable strain) weighing 20-25g.
-
Materials:
-
This compound solution (prepared for i.p. injection)
-
5-carboxamidotryptamine (5-CT) solution (dissolved in sterile saline)
-
Rectal thermometer
-
-
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before the experiment.
-
Record the baseline rectal temperature of each mouse.
-
Administer this compound (5-20 mg/kg, i.p.) or vehicle to the respective groups of mice.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer 5-CT (e.g., 1 mg/kg, i.p.) to induce hypothermia.[1]
-
Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-5-CT injection.
-
Compare the temperature changes between the vehicle-treated and this compound-treated groups. A reversal of the 5-CT-induced temperature drop indicates successful 5-HT7 receptor antagonism.
-
Protocol 2: Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol details the use of this compound to assess its anti-tumor efficacy in a subcutaneous xenograft model.
-
Animals: Immunocompromised mice (e.g., BALB/c nude mice).
-
Materials:
-
Hepatocellular carcinoma cell line (e.g., HuH-7)
-
Matrigel (or similar basement membrane matrix)
-
This compound solution (prepared for s.c. injection)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of HuH-7 cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 80-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (20 mg/kg, s.c.) or vehicle to the respective groups twice a day for 10 consecutive days.[2]
-
Measure tumor volume with calipers every 2-3 days throughout the treatment period. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Protocol 3: Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This protocol is an inferred example based on common practices for assessing analgesia in neuropathic pain models. The specific dosage and timing should be optimized in pilot studies.
-
Animals: C57BL/6 mice (or another strain suitable for pain studies).
-
Materials:
-
Surgical instruments for CCI surgery
-
Suture material
-
This compound solution (prepared for i.p. or i.t. injection)
-
Von Frey filaments (for mechanical allodynia testing)
-
Plantar test apparatus (for thermal hyperalgesia testing)
-
-
Procedure:
-
Induce neuropathic pain using the Chronic Constriction Injury (CCI) model, which involves loose ligation of the sciatic nerve.
-
Allow several days for the neuropathic pain phenotype to develop, characterized by mechanical allodynia and thermal hyperalgesia.
-
Establish a baseline pain response for each mouse using the von Frey and plantar tests.
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
Assess mechanical and thermal sensitivity at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the acute effects.
-
For chronic studies, administer this compound daily for a specified period (e.g., 7-14 days) and assess pain behavior regularly.
-
Compare the withdrawal thresholds (for von Frey) and latencies (for plantar test) between the treated and vehicle groups to evaluate the analgesic efficacy of this compound.
-
Mandatory Visualization
Caption: 5-HT7 Receptor Signaling Pathway and Inhibition by SB 258719.
Caption: General Experimental Workflow for In Vivo Studies.
References
Intraperitoneal injection protocol for SB 258719 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 258719 hydrochloride is a selective antagonist of the serotonin 5-HT7 receptor. It is a valuable research tool for investigating the physiological and pathological roles of this receptor in various biological systems. These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of this compound in preclinical research, with a focus on its use in oncology and neuroscience.
Mechanism of Action
This compound is a potent and selective 5-HT7 receptor antagonist. The 5-HT7 receptor, a G protein-coupled receptor (GPCR), is coupled to Gs and G12 proteins. Its activation stimulates two primary signaling pathways:
-
Canonical Gs-protein pathway: Activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors that regulate gene expression.
-
Non-canonical G12-protein pathway: Activation of small GTPases such as RhoA and Cdc42, which are involved in regulating cell morphology, motility, and the cell cycle.
By blocking the 5-HT7 receptor, this compound inhibits these downstream signaling events, making it a critical tool for studying the receptor's role in various physiological and pathological processes.
Quantitative Data Summary
The following tables summarize the recommended dosages and observed effects of this compound in various preclinical models.
Table 1: In Vivo Efficacy in Oncology Models
| Animal Model | Cancer Type | Dosing Regimen | Vehicle | Observed Effects | Reference |
| BALB/c nude mice | Hepatocellular Carcinoma (HCC) Xenograft (HuH-7 cells) | 20 mg/kg, twice daily, subcutaneous | Not Specified | Reduced tumor growth | [1] |
Table 2: In Vivo Efficacy in Neuroscience Models
| Animal Model | Model | Dosing Regimen | Vehicle | Observed Effects | Reference |
| Male Swiss Webster mice | 5-CT-induced Hypothermia | 5-20 mg/kg, i.p., 30 min prior to 5-CT | Not Specified | Attenuation of hypothermia | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 62.5 mg/mL stock solution, dissolve 62.5 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
-
Working Solution Preparation (Example for a 10 mg/kg dose in a 25 g mouse):
-
Calculate the required dose: For a 25 g mouse, the dose is 10 mg/kg * 0.025 kg = 0.25 mg.
-
Calculate the volume of stock solution needed: If using a 62.5 mg/mL stock, the volume needed is 0.25 mg / 62.5 mg/mL = 0.004 mL or 4 µL.
-
Prepare the final injection volume: Assuming an injection volume of 100 µL per mouse, the final concentration of the working solution should be 0.25 mg / 100 µL = 2.5 mg/mL.
-
To prepare 1 mL of the working solution, add the following components in order, mixing well after each addition:
-
40 µL of 62.5 mg/mL this compound in DMSO (This provides 2.5 mg of the compound)
-
360 µL of PEG300
-
50 µL of Tween-80
-
550 µL of Sterile Saline
-
-
Vortex the final solution thoroughly to ensure it is a clear and homogenous solution. Prepare fresh on the day of the experiment.
-
Protocol 2: Intraperitoneal Injection in Mice
Materials:
-
Prepared this compound working solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse and allow the hindlimbs to be supported.
-
-
Injection Site:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn, which would indicate improper placement in an organ or blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Protocol 3: In Vivo Xenograft Tumor Model
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used for xenograft studies.
Experimental Workflow:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., HuH-7 for hepatocellular carcinoma) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., a mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of the mice.[3]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
-
-
Treatment Administration:
-
Administer this compound or vehicle control according to the dosing regimen outlined in Table 1.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
-
Disclaimer
These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The specific dosages and treatment regimens may need to be optimized for different animal models and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for SB 258719 Hydrochloride in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 258719 hydrochloride is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor.[1] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[1] Its modulation has been identified as a promising avenue for therapeutic intervention in cognitive disorders.[2][3] Preclinical studies suggest that 5-HT7 receptor antagonists may possess procognitive properties.[2][3] These application notes provide detailed protocols for utilizing this compound in common behavioral assays to assess its effects on learning and memory, specifically the Novel Object Recognition (NOR) Test and the Morris Water Maze (MWM).
Mechanism of Action
The 5-HT7 receptor is positively coupled to adenylyl cyclase through a Gs-protein.[1] Upon binding of its endogenous ligand, serotonin (5-HT), the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in the modulation of neuronal excitability and synaptic plasticity, fundamental processes for cognitive functions. This compound acts as a competitive antagonist at the 5-HT7 receptor, blocking the downstream signaling initiated by serotonin. Some studies also indicate that certain 5-HT7 receptor ligands can act as inverse agonists, reducing the basal activity of the receptor; however, SB 258719 has been shown to lack inverse agonist activity.[4]
Data Presentation
The following table summarizes quantitative data for the in vivo administration of this compound and a related 5-HT7 antagonist, SB-269970, to provide a reference for dosage selection in behavioral assays.
| Compound | Animal Model | Behavioral Assay/Effect Measured | Dosage Range | Route of Administration | Key Findings |
| This compound | Mice | Reversal of 5-CT-induced hypothermia | 1 - 30 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reversed the hypothermic effects of the 5-HT7 agonist 5-CT.[1] |
| SB-269970 (related 5-HT7 antagonist) | Rats | Attentional Set-Shifting Task (ASST) | 2 mg/kg | Not specified | Reversed cognitive deficits induced by the NMDA receptor antagonist MK-801.[5] |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate recognition memory in rodents. The protocol is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks of different shapes but similar size and texture)
-
Video tracking software
Experimental Workflow:
Protocol:
-
Habituation (Day 1):
-
Allow each animal to explore the empty open field arena for 10 minutes to acclimate to the environment. This reduces anxiety-related behaviors during testing.
-
-
Administration (Day 2):
-
Dissolve this compound in an appropriate vehicle.
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle to the animals 30-60 minutes before the training session. The optimal dose may need to be determined empirically.
-
-
Training (T1) (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to freely explore the objects for 10 minutes.
-
Record the time spent exploring each object using video tracking software. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Retention Interval:
-
Return the animal to its home cage for a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Testing (T2) (Day 2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring N - Time exploring F) / (Time exploring N + Time exploring F).
-
A higher DI indicates better recognition memory.
-
Morris Water Maze (MWM)
The MWM is a classic behavioral task to assess spatial learning and memory, which is highly dependent on hippocampal function.
Materials:
-
This compound
-
Vehicle
-
Circular water tank (e.g., 120-150 cm in diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking software
-
Distinct visual cues placed around the room
Experimental Workflow:
Protocol:
-
Acquisition Phase (Days 1-4):
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle daily, 30-60 minutes before the first trial.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four randomized starting positions (North, South, East, West).
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum of 60-90 seconds has elapsed.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the distal cues.
-
Record the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over days indicates spatial learning.
-
-
Probe Trial (Day 5):
-
Administer this compound or vehicle as in the acquisition phase.
-
Remove the escape platform from the tank.
-
Place the animal in the tank at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Increased time in the target quadrant and more platform crossings indicate better spatial memory.
-
-
Cued Trial (Optional):
-
To control for non-specific effects on motivation, swimming ability, or vision, a cued trial can be performed.
-
The platform is made visible by marking it with a distinct flag.
-
Animals are tested for their ability to swim directly to the visible platform.
-
Conclusion
The protocols outlined in these application notes provide a framework for investigating the cognitive effects of the selective 5-HT7 receptor antagonist, this compound. Researchers should note that the optimal dosage and timing of administration may vary depending on the specific animal model and experimental conditions and should be determined empirically. The use of these standardized behavioral assays will contribute to a better understanding of the therapeutic potential of 5-HT7 receptor modulation in cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of 5-HT-7 receptor ligands on memory and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a 5-HT7 Receptor Antagonist on Reversal Learning in the Rat Attentional Set-Shifting Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SB 258719 hydrochloride, a Selective 5-HT₇ Receptor Antagonist, for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of SB 258719 hydrochloride in cell culture experiments. SB 258719 is a potent and selective antagonist of the serotonin 7 (5-HT₇) receptor.[1] It is a valuable tool for investigating the physiological and pathological roles of the 5-HT₇ receptor, which is implicated in neurological disorders and cancer.[2][3] These notes cover the compound's mechanism of action, provide key quantitative data, and offer step-by-step protocols for its application in common cell-based assays.
Important Clarification: While the topic requested information regarding the 5-HT₆ receptor, this compound is definitively characterized in scientific literature as a selective 5-HT₇ receptor antagonist with over 100-fold selectivity against other serotonin receptors, including 5-HT₆.[3] All information and protocols provided herein are based on its activity at the 5-HT₇ receptor.
Chemical and Physical Properties
The following table summarizes the key properties of this compound.
| Property | Value |
| IUPAC Name | (1R)-3,N-dimethyl-N-[1-methyl-3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide hydrochloride |
| Molecular Formula | C₁₈H₃₀N₂O₂S·HCl |
| Molecular Weight | 374.97 g/mol [4] |
| CAS Number | 1217674-10-6[4] |
| Purity | ≥99% (HPLC) |
| Solubility | Soluble to 100 mM in water and DMSO[4] |
| Storage (Solid) | Desiccate at Room Temperature[4] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months[2] |
Biological Activity Data
SB 258719 acts as a competitive antagonist and has also been shown to exhibit inverse agonist properties at the 5-HT₇ receptor, meaning it can reduce the receptor's basal, agonist-independent activity.[1][5]
| Parameter | Species | Value | Notes |
| pKi | Human | 7.5[2][3] | Affinity constant determined by radioligand binding assays using [³H]5-CT in HEK293 cells expressing the 5-HT₇ receptor.[6] |
| pA₂ | Human | 7.2 ± 0.2[6] | A measure of antagonist potency from functional assays (adenylyl cyclase stimulation).[6] The pA₂ is the negative log of the molar concentration of an antagonist that requires a 2-fold increase in agonist concentration to produce the same response.[7] |
| Selectivity | Human | pKi < 5.1 (5-HT₁A)[3] | Demonstrates >100-fold selectivity for the 5-HT₇ receptor over other major serotonin receptor subtypes.[3] |
| pKi < 4.8 (5-HT₂A)[3] | |||
| pKi < 4.8 (5-HT₂C)[3] |
Mechanism of Action and Signaling Pathway
The 5-HT₇ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the stimulatory G protein, Gαs.[3][8] Agonist binding to the 5-HT₇ receptor activates Gαs, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). SB 258719 competitively blocks the agonist binding site on the 5-HT₇ receptor, preventing this signaling cascade.
Experimental Protocols
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for the primary stock solution. This compound is also soluble in water.[4]
-
Preparation of 10 mM Stock:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
To prepare a 10 mM stock solution from 1 mg of powder (MW = 374.97 g/mol ), add 266.7 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2] The final DMSO concentration in cell culture media should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[9]
-
Cell Seeding: Plate cells at a density appropriate for the specific assay and cell line. Allow cells to adhere and reach the desired confluency (usually 24 hours).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the SB 258719 stock solution. Dilute it into pre-warmed complete cell culture medium to achieve the final desired concentrations (e.g., 1, 3, 10 µM).[2]
-
Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of SB 258719 used.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of SB 258719 or vehicle.
-
Incubation: Incubate the cells for the desired duration as required by the specific experimental endpoint.
It is crucial to determine the stability of any small molecule in your specific cell culture medium, as degradation can lead to inconsistent results.[10]
-
Preparation: Prepare a working solution of SB 258719 (e.g., 10 µM) in your complete cell culture medium (including serum).
-
Incubation: Aliquot the solution into sterile tubes and place them in a 37°C, 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one aliquot.
-
Sample Storage: Immediately store the collected samples at -80°C to halt any further degradation until analysis.
-
Analysis: Analyze the concentration of intact SB 258719 in each sample using a validated analytical method like HPLC or LC-MS.
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. This will inform the optimal duration for your experiments.
This assay measures the ability of SB 258719 to block agonist-induced cAMP production.
-
Cell Seeding: Plate cells expressing the 5-HT₇ receptor (e.g., HEK293-5HT₇) in a 96-well plate.
-
Pre-treatment: Remove the culture medium and replace it with medium containing various concentrations of SB 258719 or vehicle. Incubate for 30 minutes at 37°C.[11]
-
Agonist Stimulation: Add a 5-HT₇ receptor agonist (e.g., 5-CT or serotonin) at a concentration known to elicit a submaximal response (e.g., EC₈₀).[12]
-
Incubation: Incubate for the optimal time to induce cAMP production (e.g., 30 minutes at 37°C).[13]
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the concentration of SB 258719 to determine the IC₅₀ value.
This protocol assesses the effect of SB 258719 on cell metabolic activity, an indicator of viability and proliferation.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and allow them to attach overnight.[4]
-
Treatment: Treat the cells with a range of SB 258719 concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[4][15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
This protocol determines if SB 258719 can block agonist-induced phosphorylation of the transcription factor CREB.
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. Pre-treat with SB 258719 for 30-60 minutes, followed by stimulation with a 5-HT₇ agonist for 5-30 minutes.[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated CREB (pCREB Ser133) overnight at 4°C.[17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed with an antibody for total CREB and a loading control (e.g., β-actin or GAPDH).[16]
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of SB 258719 in a cell-based model.
References
- 1. SB-258719 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonist interaction with the human 5-HT7 receptor mediates the rapid and potent inhibition of non-G-protein-stimulated adenylate cyclase activity: a novel GPCR effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for SB 258719 Hydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and administration of SB 258719 hydrochloride, a selective 5-HT7 receptor antagonist. The following guidelines are intended to support preclinical research applications by ensuring consistent and effective delivery of the compound.
Compound Properties
This compound is a selective antagonist of the 5-HT7 receptor, demonstrating over 100-fold selectivity compared to a range of other receptors. It is a valuable tool for investigating the physiological and pathological roles of the 5-HT7 receptor.
| Property | Value | Source |
| Molecular Weight | 374.97 g/mol | |
| Formula | C₁₈H₃₀N₂O₂S.HCl | |
| Purity | ≥99% | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Storage | Desiccate at room temperature |
Recommended Vehicles for Administration
The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound for both in vitro and in vivo studies. Based on the compound's properties and established research practices, several vehicle options are recommended.
In Vitro Applications
For cell-based assays, direct dissolution in an appropriate cell culture medium is often feasible, especially at lower concentrations. However, for higher concentrations, a stock solution in dimethyl sulfoxide (DMSO) is recommended.
-
Primary Recommended Vehicle: Dimethyl sulfoxide (DMSO)
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.
-
For final experimental concentrations, dilute the DMSO stock solution into the aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
In Vivo Applications
For systemic administration in animal models, such as intraperitoneal (i.p.) injection, the vehicle must be biocompatible and capable of maintaining the compound in solution.[1] Several vehicle formulations have been successfully used.
| Vehicle Composition | Final Compound Concentration | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | This protocol yields a clear solution. Prepare fresh for each use. | [1] |
| 10% DMSO, 90% Corn oil | ≥ 6.25 mg/mL | Suitable for subcutaneous or intramuscular injections where slow release is desired. Use caution if continuous dosing exceeds half a month. | [1] |
| 10% DMSO, 90% Saline with 20% SBE-β-CD | ≥ 6.25 mg/mL | Captisol® (SBE-β-CD) can enhance the solubility of hydrophobic compounds in aqueous solutions. | [1] |
| Saline | Dependent on required dosage and solubility limits | Given its water solubility, direct dissolution in saline may be possible for lower concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 3.75 mg of this compound (M.W. 374.97).
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO.
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.[1] It is recommended to use within one month when stored at -20°C and within six months at -80°C.[1]
Protocol 2: Preparation of Vehicle for In Vivo Intraperitoneal (i.p.) Administration
This protocol is adapted from a formulation yielding a clear solution of at least 6.25 mg/mL.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure (to prepare 1 mL of dosing solution):
-
Prepare a stock solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock (e.g., 62.5 mg/mL).
-
Vehicle Formulation: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Final Mixing: Vortex the solution until it is clear and uniform.
-
Administration: It is recommended to prepare this formulation fresh on the day of use.[1] Administer the appropriate volume to the animal based on its weight and the desired dose (e.g., 5-20 mg/kg).[1]
Visualizations
Signaling Pathway
Caption: Antagonistic action of this compound on the 5-HT7 receptor signaling pathway.
Experimental Workflow
Caption: Workflow for the preparation and in vivo administration of this compound.
References
Application Notes and Protocols: SB 258719 Hydrochloride in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 258719 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7).[1][2][3] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to a stimulatory Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][6][7][8] Emerging evidence also suggests its coupling to G12 proteins, activating Rho GTPases.[6][7][8] These receptors are widely expressed in the central nervous system, including the thalamus, hypothalamus, hippocampus, and cortex, where they play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity.[4][5][8] Consequently, this compound serves as an invaluable pharmacological tool for elucidating the physiological and pathological functions of the 5-HT7 receptor in various neuronal circuits.
These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, including its mechanism of action, key experimental protocols, and expected outcomes.
Physicochemical Properties and Solubility
| Property | Value | Source |
| Molecular Weight | 374.97 g/mol | [2] |
| Formula | C₁₈H₃₀N₂O₂S·HCl | [2] |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Storage | Desiccate at room temperature. For long-term storage of stock solutions, -20°C (1 month) or -80°C (6 months) is recommended. | [1] |
Mechanism of Action in Electrophysiology
This compound acts as a competitive antagonist at the 5-HT7 receptor, thereby blocking the downstream signaling cascades initiated by serotonin (5-HT) or other 5-HT7 agonists. In electrophysiological paradigms, the activation of 5-HT7 receptors has been shown to:
-
Induce neuronal depolarization: This can lead to an increase in neuronal firing rate and overall excitability.[4][8]
-
Modulate ion channel activity: 5-HT7 receptor activation can influence the function of various voltage-gated ion channels.[4]
-
Regulate neurotransmitter release: These receptors can modulate the release of neurotransmitters at synaptic terminals.[4]
By applying this compound, researchers can effectively inhibit these effects and thus probe the specific contribution of the 5-HT7 receptor to the observed physiological phenomena.
Quantitative Data
The following table summarizes key quantitative parameters for this compound.
| Parameter | Species/Cell Line | Value | Experimental Context | Reference |
| pKi | Human cloned 5-HT7 receptor | 7.5 | Radioligand binding assay | [1][3] |
| Selectivity | >100-fold over a range of other receptors | Not specified | Not specified | [2] |
| Concentration for antagonism | HEK 293 cells | 1, 3, and 10 µM | Antagonism of 5-CT concentration-response curve | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol is designed to investigate the effect of this compound on neuronal intrinsic properties and synaptic transmission in acute brain slices.
a. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution contains (in mM): 212.7 Sucrose, 2.6 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 3 MgCl₂, 1 CaCl₂.
-
Rapidly dissect the brain and prepare 250-350 µm thick coronal or sagittal slices using a vibratome in the same ice-cold slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for a recovery period of at least 1 hour. The aCSF typically contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 1 MgCl₂, 2 CaCl₂.
b. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons using an upright microscope with DIC optics.
-
Establish a whole-cell patch-clamp recording using borosilicate glass pipettes (3-6 MΩ) filled with an internal solution. For voltage-clamp recordings of synaptic currents, a typical internal solution contains (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with CsOH). For current-clamp recordings of neuronal excitability, a K-gluconate based internal solution is preferred.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing properties in response to current injections, or synaptic currents).
-
To investigate the effect of 5-HT7 receptor activation, bath-apply a 5-HT7 receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT).
-
To test the antagonistic effect of this compound, pre-incubate the slice with this compound (typically 1-10 µM) for at least 10-15 minutes before co-application with the agonist. Alternatively, apply this compound after observing the agonist-induced effect to assess its ability to reverse the effect.
c. Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, and action potential firing frequency.
-
For synaptic recordings, analyze changes in the amplitude, frequency, and kinetics of excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).
In Vitro Studies in Cultured Neurons or Heterologous Expression Systems
This protocol is suitable for detailed mechanistic studies on the effect of this compound on specific ion channels or signaling pathways.
a. Cell Preparation:
-
Culture primary neurons or cell lines (e.g., HEK293, CHO) expressing the 5-HT7 receptor according to standard protocols.
b. Experimental Procedure:
-
Perform whole-cell patch-clamp recordings as described above.
-
Apply a 5-HT7 agonist to elicit a response (e.g., modulation of a specific current).
-
Apply this compound at various concentrations to determine its IC50 for the antagonism of the agonist-induced effect.
Visualizations
Signaling Pathway of the 5-HT7 Receptor
Caption: Signaling pathways of the 5-HT7 receptor and the antagonistic action of SB 258719.
Experimental Workflow for Electrophysiology
Caption: Experimental workflow for investigating SB 258719 in brain slice electrophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-HT7 Receptors Regulate Excitatory-Inhibitory Balance in Mouse Spinal Cord Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonergic 5-HT7 Receptors as Modulators of the Nociceptive System - PMC [pmc.ncbi.nlm.nih.gov]
Application of SB 258719 Hydrochloride in Neuropathic Pain Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SB 258719 hydrochloride is a selective antagonist of the serotonin receptor subtype 7 (5-HT7). Contrary to initial assumptions that might link it to the 5-HT6 receptor, it is crucial to note its high selectivity for the 5-HT7 receptor. This receptor is implicated in a variety of physiological processes, including the modulation of nociceptive pathways. Research into the role of the 5-HT7 receptor in neuropathic pain has revealed a complex, dual function. Depending on its location of action, the 5-HT7 receptor can exert both pro- and anti-nociceptive effects. Specifically, spinal 5-HT7 receptor activation is generally associated with anti-nociceptive (pain-relieving) effects, whereas peripheral activation may be pro-nociceptive. This compound, as a selective antagonist, serves as a critical pharmacological tool to investigate these mechanisms and to evaluate the therapeutic potential of targeting the 5-HT7 receptor in neuropathic pain states.
Mechanism of Action
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), couples to a Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels can then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including ion channels and transcription factors, ultimately modulating neuronal excitability. In the context of neuropathic pain, the activation of spinal 5-HT7 receptors is thought to enhance the activity of inhibitory GABAergic interneurons, thereby dampening pain signals. This compound exerts its effect by competitively binding to the 5-HT7 receptor, thereby blocking the binding of serotonin and preventing the initiation of this signaling cascade.
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of this compound in animal models of neuropathic pain.
| Study | Animal Model | Neuropathic Pain Model | Drug Administration | Dosage | Behavioral Test | Key Findings |
| Yanarates et al., 2010[1] | Male Balb-C mice (25-30 g) | Plantar Incision | Intrathecal | 20 µg | Antihyperalgesia | Blocked the antihyperalgesic effects of tramadol. |
| Brenchat et al., 2010[2] | Mice | Nerve Injury | Systemic | 2.5 and 10 mg/kg | Mechanical and Thermal Hypersensitivity | Reversed the anti-nociceptive effects of a 5-HT7 agonist (AS-19). At 10 mg/kg, enhanced mechanical hypersensitivity in nerve-injured mice and induced it in sham-operated mice. |
Experimental Protocols
Animal Models of Neuropathic Pain
a) Chronic Constriction Injury (CCI) Model
This widely used model induces neuropathic pain by causing a loose constriction of the sciatic nerve.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Isoflurane (2-3% for induction, 1.5-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Procedure:
-
The animal is anesthetized, and the thigh is shaved and disinfected.
-
A small incision is made to expose the common sciatic nerve.
-
Proximal to the nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
The muscle layer is sutured, and the skin is closed with wound clips or sutures.
-
-
Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate analgesia for the first 24-48 hours post-surgery.
b) Spinal Nerve Ligation (SNL) Model
This model creates a more localized nerve injury by ligating specific spinal nerves.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: As described for the CCI model.
-
Procedure:
-
The animal is placed in a prone position, and a paraspinal incision is made at the L4-S2 level.
-
The L5 and L6 spinal nerves are carefully isolated.
-
A tight ligation of the L5 and L6 spinal nerves is performed using 6-0 silk suture.
-
The muscle and skin are closed in layers.
-
-
Post-operative Care: Similar to the CCI model.
Behavioral Testing for Neuropathic Pain
a) Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness.
-
Procedure:
-
Animals are placed in individual transparent plastic cages on a wire mesh floor and allowed to acclimatize for at least 15-20 minutes.
-
The von Frey filaments are applied to the plantar surface of the hind paw ipsilateral to the nerve injury.
-
The "up-down" method is typically used to determine the 50% paw withdrawal threshold. The test begins with a mid-range filament. If there is a response, a weaker filament is used next. If there is no response, a stronger filament is used.
-
A positive response is a sharp withdrawal of the paw.
-
b) Assessment of Thermal Hyperalgesia (Plantar Test)
This test measures the latency of paw withdrawal from a radiant heat source.
-
Apparatus: A radiant heat source (e.g., Hargreaves' apparatus).
-
Procedure:
-
Animals are placed in individual plastic chambers on a glass floor and allowed to acclimatize.
-
The radiant heat source is positioned under the glass floor directly beneath the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Drug Administration
a) Intrathecal (i.t.) Injection
This method delivers the drug directly into the cerebrospinal fluid in the spinal subarachnoid space.
-
Procedure (for rats):
-
The animal is anesthetized with isoflurane.
-
The area over the lumbar spine is shaved and disinfected.
-
A 30-gauge needle attached to a microsyringe is inserted between the L5 and L6 vertebrae.
-
A characteristic tail-flick response indicates correct needle placement in the intrathecal space.
-
The drug solution (e.g., 10-20 µl) is slowly injected.
-
b) Systemic Administration (Intraperitoneal - i.p.)
-
Procedure:
-
The animal is gently restrained.
-
A needle is inserted into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder.
-
The drug solution is injected.
-
Mandatory Visualizations
Caption: 5-HT7 receptor signaling pathway in spinal pain modulation.
Caption: Workflow for studying SB 258719 in neuropathic pain.
References
- 1. Spinal 5-HT7 receptors play an important role in the antinociceptive and antihyperalgesic effects of tramadol and its metabolite, O-Desmethyltramadol, via activation of descending serotonergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of 5-HT7 receptors reduces nerve injury-induced mechanical and thermal hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 258719 Hydrochloride: A Potent Tool for Investigating the Role of the 5-HT7 Receptor in Cancer Cell Lines
Application Notes and Protocols for Researchers
Introduction
SB 258719 hydrochloride is a selective antagonist of the serotonin receptor 7 (5-HT7 receptor), demonstrating high affinity and over 100-fold selectivity against other serotonin receptor subtypes.[1][2][3] Emerging research has identified a significant role for the 5-HT7 receptor in the pathophysiology of various cancers, making this compound a valuable chemical probe for investigating cancer cell signaling, proliferation, and viability. These application notes provide an overview of the utility of this compound in cancer cell line studies, with a focus on its effects on hepatocellular carcinoma (HCC) and its modulation of the Wnt/β-catenin signaling pathway. Detailed protocols for key experiments are provided to guide researchers in their investigations.
Mechanism of Action
This compound exerts its effects by competitively blocking the 5-HT7 receptor.[4] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] In the context of cancer, particularly hepatocellular and colorectal carcinoma, the activation of the 5-HT7 receptor has been shown to promote cancer progression through the Wnt/β-catenin signaling pathway.[5][6]
The proposed mechanism involves the interaction of the activated 5-HT7 receptor with casein kinase 1ε (CK1ε), which leads to the phosphorylation of Dishevelled (Dvl).[5] This event disrupts the β-catenin destruction complex, resulting in the stabilization and nuclear translocation of β-catenin.[5] In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation, survival, and metastasis. By antagonizing the 5-HT7 receptor, this compound inhibits this signaling cascade, leading to the downregulation of β-catenin and a reduction in cancer cell viability and proliferation.[1][6]
Data Presentation
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect | Reference |
| HuH-7 | Hepatocellular Carcinoma | Cell Viability (MTT) | 50 µM | Inhibition of 5-HT-induced cell proliferation | [1] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability (MTT) | 50 µM | Inhibition of 5-HT-induced cell proliferation | [1] |
| HuH-7 | Hepatocellular Carcinoma | Western Blot | Not Specified | Reduction of β-catenin protein levels in the presence of 5-HT | [1] |
| HepG2 | Hepatocellular Carcinoma | Western Blot | Not Specified | Reduction of β-catenin protein levels in the presence of 5-HT | [1] |
Mandatory Visualizations
Caption: Signaling pathway of 5-HT7 receptor antagonism by this compound.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines like HuH-7 and HepG2.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HuH-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).[2]
-
Prepare serial dilutions of this compound in serum-free or complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control for cell death if desired.
-
After 24 hours of cell seeding, carefully remove the medium and replace it with 100 µL of medium containing the different concentrations of this compound.
-
For studies investigating the inhibition of 5-HT induced proliferation, cells can be serum-starved for a period (e.g., 24 hours) before being pre-treated with this compound for 2 hours, followed by the addition of 5-HT.[1]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Western Blot Analysis for β-catenin
This protocol outlines the procedure for detecting changes in β-catenin protein levels in cancer cells following treatment with this compound.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HuH-7, HepG2)
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified duration as determined from viability assays or literature.[1] A vehicle control should be included.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.
-
Conclusion
This compound serves as a critical tool for elucidating the role of the 5-HT7 receptor in cancer biology. Its ability to selectively antagonize this receptor allows for the detailed investigation of its downstream signaling pathways, such as the Wnt/β-catenin pathway, and its impact on cancer cell proliferation and survival. The provided protocols offer a foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting the 5-HT7 receptor in various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonism of 5‐HT7 Receptors as a Promising Target for Gastric Cancer via Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Serotonin receptor type 7 (5-HT7) promotes colorectal cancer progression by activating Wnt/β-catenin signaling via interacting with CK1ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reversing 5-CT Induced Hypothermia with SB 258719
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing hypothermia in a mouse model using the 5-HT7 receptor agonist, 5-carboxamidotryptamine (5-CT), and subsequently reversing this effect with the selective 5-HT7 receptor antagonist, SB 258719. This protocol is intended for researchers investigating the role of the 5-HT7 receptor in thermoregulation and for the preclinical evaluation of compounds targeting this receptor.
Data Presentation
The following tables summarize the quantitative data for the compounds and experimental parameters used in this protocol.
Table 1: Compound Information
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Receptor Target | Action |
| 5-CT | 3-(2-aminoethyl)-1H-indole-5-carboxamide | C11H13N3O | 203.24 | 5-HT7, 5-HT1 | Agonist |
| SB 258719 | (R)-3,N-Dimethyl-N-[1-methyl-3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide | C20H34N2O2S | 382.57 | 5-HT7 | Antagonist |
Table 2: Dosing and Administration
| Compound | Animal Model | Dosage Range (mg/kg) | Route of Administration | Vehicle |
| 5-CT | Mouse | 0.1 - 1 | Intraperitoneal (i.p.) | Saline |
| SB 258719 | Mouse | 5 - 20 | Intraperitoneal (i.p.) | Saline |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments.
Protocol 1: Preparation of Dosing Solutions
-
5-CT Solution:
-
Calculate the required amount of 5-CT based on the desired dose and the number of animals.
-
Weigh the calculated amount of 5-CT powder and dissolve it in sterile 0.9% saline to the final desired concentration.
-
Ensure the solution is thoroughly mixed and fully dissolved before administration. Prepare fresh on the day of the experiment.
-
-
SB 258719 Solution:
-
Calculate the required amount of SB 258719 based on the desired dose and the number of animals.
-
Weigh the calculated amount of SB 258719 powder and dissolve it in sterile 0.9% saline to the final desired concentration.
-
The solution may require gentle warming and vortexing to achieve complete dissolution. Prepare fresh on the day of the experiment.
-
Protocol 2: Animal Handling and Acclimatization
-
Animals: Use adult male mice (e.g., C57BL/6 strain) weighing 20-25 g.
-
Housing: House the animals in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Handling: Handle the mice gently and frequently for several days leading up to the experiment to minimize stress-induced hyperthermia.
Protocol 3: Induction and Reversal of Hypothermia
-
Baseline Temperature Measurement:
-
Gently restrain the mouse.
-
Lubricate a rectal thermometer probe (with a diameter of approximately 1.5-2 mm) with a non-irritating lubricant.
-
Insert the probe into the rectum to a consistent depth of 2 cm to ensure accurate core body temperature readings.
-
Record the temperature once the reading has stabilized. This is the baseline temperature (T0).
-
-
Induction of Hypothermia:
-
Administer 5-CT (0.1 - 1 mg/kg, i.p.) to the mouse.
-
Monitor and record the rectal temperature every 15 minutes for at least 60 minutes or until a stable hypothermic state is achieved (typically a drop of 1-2°C from baseline).
-
-
Reversal of Hypothermia:
-
Once hypothermia is established, administer SB 258719 (5 - 20 mg/kg, i.p.).
-
Continue to monitor and record the rectal temperature every 15 minutes for at least 90 minutes post-SB 258719 administration to observe the reversal of the hypothermic effect.
-
-
Control Groups:
-
Include a vehicle control group that receives saline instead of 5-CT and SB 258719.
-
Include a 5-CT + vehicle control group to observe the full duration of 5-CT induced hypothermia without intervention.
-
Include a vehicle + SB 258719 control group to ensure the antagonist alone does not affect body temperature.
-
Visualizations
Signaling Pathway
The activation of the 5-HT7 receptor by an agonist like 5-CT initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to modulate downstream effectors in the hypothalamus, ultimately leading to a decrease in body temperature.[1][2] SB 258719 acts as an antagonist, blocking the initial binding of 5-CT to the 5-HT7 receptor and thereby preventing this signaling cascade.
References
Troubleshooting & Optimization
SB 258719 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB 258719 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the serotonin receptor subtype 7 (5-HT7 receptor).[1][2][3] It exhibits high affinity and over 100-fold selectivity for the 5-HT7 receptor compared to a wide range of other receptors.[1][3] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation, is positively coupled to adenylyl cyclase via Gs-proteins, leading to an increase in intracellular cyclic AMP (cAMP).[3] By blocking this receptor, this compound can inhibit these downstream signaling events.[4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in both water and dimethyl sulfoxide (DMSO).[1] For in vitro studies, preparing a concentrated stock solution in DMSO is a common practice.
Q3: I am observing precipitation or difficulty in dissolving the compound. What should I do?
If you encounter solubility issues, such as precipitation or phase separation, the following troubleshooting steps are recommended:
-
Sonication: Using an ultrasonic bath can help to break down particles and facilitate dissolution.[2]
-
Gentle Warming: Gently warming the solution can increase the solubility of the compound. However, be cautious with the temperature to avoid degradation.
-
Use of Fresh Solvents: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of some compounds. It is recommended to use newly opened or properly stored anhydrous DMSO.[2]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges with this compound.
Problem: Precipitate forms after adding the compound to the solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation: Solubility
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration | Notes |
| Water | 100 mM[1] | Sonication may be required.[5] |
| DMSO | 250 mg/mL (~738 mM)[2] | Ultrasonic treatment is recommended. Use of newly opened, anhydrous DMSO is crucial as it is hygroscopic.[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the solution briefly to mix.
-
Place the vial in an ultrasonic bath for 10-15 minutes, or until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of an In Vivo Formulation
For in vivo experiments, co-solvents are often necessary to maintain solubility and bioavailability. The following are example formulations that have been used:
Formulation A: DMSO/PEG300/Tween-80/Saline [2]
-
Prepare a concentrated stock solution in DMSO (e.g., 62.5 mg/mL).
-
In a new tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume of saline and mix thoroughly. This protocol can yield a clear solution of at least 6.25 mg/mL.[2]
Formulation B: DMSO/SBE-β-CD in Saline [2]
-
Prepare a concentrated stock solution in DMSO (e.g., 62.5 mg/mL).
-
In a new tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline and mix thoroughly. This protocol can also yield a clear solution of at least 6.25 mg/mL.[2]
Formulation C: DMSO/Corn Oil [2]
-
Prepare a concentrated stock solution in DMSO (e.g., 62.5 mg/mL).
-
In a new tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of corn oil and mix thoroughly. This protocol can yield a clear solution of at least 6.25 mg/mL.[2]
Important Note for In Vivo Formulations: It is recommended to prepare these formulations fresh on the day of use.[2] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Visualization of Signaling Pathway
This compound acts as an antagonist at the 5-HT7 receptor, which is known to couple to Gs proteins and stimulate adenylyl cyclase activity.
Caption: Simplified signaling pathway of the 5-HT7 receptor and the inhibitory action of SB 258719.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
Technical Support Center: Optimizing SB 258719 Hydrochloride Dosage for Cognitive Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SB 258719 hydrochloride in cognitive studies. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the serotonin 7 (5-HT7) receptor.[1][2][3][4] Its high affinity and over 100-fold selectivity for the 5-HT7 receptor over other serotonin receptor subtypes make it a valuable tool for investigating the role of this specific receptor in various physiological processes, including cognition.[3] The primary mechanism of action involves blocking the binding of serotonin to the 5-HT7 receptor, thereby inhibiting its downstream signaling pathways.[5]
Q2: How does 5-HT7 receptor antagonism theoretically enhance cognitive function?
The 5-HT7 receptor is predominantly expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[6][7] Blockade of the 5-HT7 receptor has been shown to improve performance in various cognitive tasks.[8] The proposed mechanisms for this cognitive enhancement include the modulation of synaptic plasticity and the enhancement of neurotransmitter systems like acetylcholine and glutamate, which are critical for memory formation.[8]
Q3: What are the recommended starting doses for this compound in rodent cognitive studies?
Based on preclinical studies, a common dose range for this compound administered intraperitoneally (i.p.) in mice is 5-20 mg/kg.[2] For rats, similar dose ranges have been explored in behavioral models. It is crucial to perform a dose-response study for your specific cognitive paradigm to determine the optimal dose, as effects can be task-dependent.
Q4: How should I prepare this compound for in vivo administration?
This compound is soluble in water and DMSO up to 100 mM. For intraperitoneal (i.p.) injections, a common vehicle is saline. However, to ensure solubility and stability, a co-solvent system is often recommended. A typical preparation involves dissolving the compound in a small amount of DMSO first, and then diluting it with saline or a mixture of PEG300, Tween-80, and saline. Always ensure the final solution is clear and free of precipitates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cognitive performance | Suboptimal Dosage: The dose may be too low to achieve sufficient receptor occupancy. | Conduct a dose-response study, testing a range of doses (e.g., 1, 5, 10, 20 mg/kg, i.p.) to identify the optimal concentration for your specific animal model and cognitive task. |
| Timing of Administration: The drug may not have reached peak brain concentration at the time of behavioral testing. | Review available pharmacokinetic data for similar compounds to estimate the optimal pre-treatment time. If data is unavailable, test different administration times (e.g., 30, 60, 90 minutes) before the cognitive task. | |
| Poor Compound Solubility: The compound may have precipitated out of the solution, leading to a lower effective dose. | Ensure the vehicle used is appropriate for this compound. Consider using a co-solvent system (e.g., DMSO, PEG300, Tween-80) and visually inspect the solution for any precipitates before injection. | |
| Unexpected Behavioral Effects (e.g., hyperactivity, sedation) | Off-Target Effects: Although highly selective, at higher doses, off-target effects cannot be entirely ruled out. | Lower the dose to the minimum effective concentration identified in your dose-response study. Include a control group that receives only the vehicle to account for any effects of the injection procedure itself. |
| Interaction with Experimental Conditions: The compound's effects may be influenced by environmental stressors or the specifics of the behavioral paradigm. | Ensure consistent and low-stress handling of the animals. Carefully control for environmental variables such as lighting and noise levels in the testing room. | |
| High Variability in Results | Inconsistent Drug Administration: Variability in injection volume or technique can lead to inconsistent dosing. | Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal injection). Use precise measurement tools for dosing. |
| Biological Variability: Individual differences in metabolism and drug response are common in animal studies. | Increase the sample size (n) per group to improve statistical power and account for individual variability. | |
| Precipitation of the Compound in Solution | Improper Vehicle or Concentration: The chosen vehicle may not be suitable for the desired concentration. | Refer to solubility data. For higher concentrations, consider using a vehicle with higher solubilizing capacity, such as one containing a higher percentage of DMSO or PEG300. Gentle warming or sonication may aid in dissolution, but ensure the compound is stable under these conditions. |
Quantitative Data Summary
Table 1: In Vivo Dosages of 5-HT7 Receptor Antagonists in Rodent Behavioral Studies
| Compound | Animal Model | Behavioral Task | Effective Dose Range (mg/kg, i.p.) | Reference |
| SB 258719 | Mouse | 5-CT-induced hypothermia | 5 - 20 | [2] |
| SB-269970 | Rat | Attentional Set-Shifting Task | 2 | [9] |
| SB-269970 | Rat | Radial Arm Maze | Not specified, but improved reference memory | [7] |
| SB-258741 | Rat | Prepulse Inhibition | Dose-dependent normalization | [10] |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| Water | 100 mM |
| DMSO | 100 mM |
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents.
Methodology:
-
Habituation: Individually habituate mice to the testing arena (e.g., a 40 x 40 x 40 cm open field) for 5-10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle at the predetermined dose and time before the training phase.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the mouse to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory.
Methodology:
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Acquisition Phase (Spatial Learning):
-
Administer this compound or vehicle daily before the training trials.
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, place the mouse in the water at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform. If the platform is not found within a set time (e.g., 60 seconds), gently guide the mouse to it.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latency across training days to assess learning. In the probe trial, a significant preference for the target quadrant indicates spatial memory retention.
Visualizations
Caption: 5-HT7 receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for conducting cognitive studies using this compound.
Caption: A logical troubleshooting guide for addressing unexpected results in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are 5-HT7 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. The 5-HT7 receptor in learning and memory. Importance of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 5-HT(7) antagonist SB-269970 in the modulation of working and reference memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with SB 258719 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SB 258719 hydrochloride, a selective 5-HT7 receptor antagonist.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: Why am I observing no effect of this compound in my assay?
Answer: Several factors could contribute to a lack of observable effect. Consider the following possibilities:
-
Inadequate Concentration: Ensure the concentration of this compound is appropriate for your experimental system. The effective concentration can vary significantly between in vitro and in vivo models. Consult the quantitative data table below for reported effective concentrations.
-
Solubility Issues: this compound has good solubility in water (up to 100 mM) and DMSO (up to 100 mM).[1] However, improper dissolution or precipitation upon addition to media can occur. Ensure the compound is fully dissolved before use. For in vivo studies, specific solvent preparations may be necessary to achieve a clear solution.[2]
-
Compound Stability: While the compound is stable as a solid, its stability in solution over time may vary. It is recommended to prepare fresh solutions for each experiment.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Low Receptor Expression: The target cell line or tissue may not express the 5-HT7 receptor at a high enough level to produce a measurable response. Confirm receptor expression using techniques such as qPCR or Western blotting.
-
Agonist Concentration: In antagonist mode experiments, ensure the concentration of the 5-HT7 agonist (e.g., 5-CT) is appropriate to elicit a robust response that can be inhibited.
Question 2: My results suggest that this compound is acting as an inverse agonist. Is this expected?
Answer: The potential for this compound to act as an inverse agonist is a complex topic with some conflicting reports in the literature. Here's what to consider:
-
Constitutive Activity of the 5-HT7 Receptor: The 5-HT7 receptor can exhibit constitutive, or agonist-independent, activity in some expression systems.[3][4] This means it can signal even in the absence of an agonist.
-
Inverse Agonism vs. Neutral Antagonism: An inverse agonist will inhibit this basal signaling, while a neutral antagonist will only block the effects of an agonist.
-
Conflicting Evidence: Some studies have reported that SB 258719 displays apparent partial inverse agonist properties.[3] In contrast, other studies have found it to have no inverse agonist activity, acting as a neutral antagonist.[4] This discrepancy may be due to the different experimental systems and conditions used.
-
Experimental Context is Key: The observed effect may depend on the specific cell line, its level of receptor expression, and the basal level of cAMP in your assay. If you observe a decrease in basal signaling in the presence of this compound, it may be acting as an inverse agonist in your system.
Question 3: I am concerned about potential off-target effects. How selective is this compound?
Answer: this compound is considered a highly selective 5-HT7 receptor antagonist, with over 100-fold selectivity against a wide range of other receptors.[1][5] However, at higher concentrations, the potential for off-target binding increases. The table below summarizes the binding affinities (pKi) for SB 258719 at various receptors. To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration possible and to include appropriate controls in your experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Species | Value | Notes |
| pKi | Human | 7.5 | For 5-HT7 receptor.[6] |
| pA2 | Human | 7.2 | Schild analysis, consistent with competitive antagonism.[3] |
| pKi | Human | <5.1 | For 5-HT1A receptor. |
| pKi | Human | <4.8 | For 5-HT2A receptor. |
| pKi | Human | <4.8 | For 5-HT2C receptor. |
| pKi | Human | 5.4 | For D2 and D3 dopamine receptors.[7] |
| pKi | Human | 4.8 | For α1B-adrenoceptor.[7] |
| In Vivo Dose | Mouse | 5-20 mg/kg | Intraperitoneal (i.p.) administration significantly attenuates 5-CT-induced hypothermia.[2] |
Experimental Protocols
This section provides a detailed methodology for a common experiment involving this compound.
Protocol: In Vitro cAMP Assay in HEK293 Cells Expressing 5-HT7 Receptors
This protocol is designed to measure the antagonist effect of this compound on agonist-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
5-HT7 receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT).
-
cAMP assay kit (e.g., TR-FRET based).
-
Assay buffer.
Procedure:
-
Cell Culture: Culture the HEK293-5-HT7 cells to an appropriate confluency in your chosen vessel (e.g., 96-well plate).
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the 5-HT7 agonist (e.g., 5-CT) in an appropriate solvent.
-
Create a dilution series of this compound in assay buffer.
-
Prepare the agonist solution in assay buffer at a concentration that will give a sub-maximal response (e.g., EC80).
-
-
Antagonist Incubation:
-
Remove the culture medium from the cells.
-
Wash the cells gently with assay buffer.
-
Add the different concentrations of this compound to the wells.
-
Incubate for a predetermined time (e.g., 20-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the 5-HT7 agonist to the wells containing the antagonist.
-
Incubate for a time specified by your cAMP assay kit (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the detection method of your chosen kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Calculate the IC50 value for this compound.
-
Visualizations
Signaling Pathway
Caption: 5-HT7 receptor signaling cascade.
Experimental Workflow
Caption: Workflow for a typical in vitro antagonist assay.
Troubleshooting Logic
Caption: A logical guide to troubleshooting unexpected results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SB 258719 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
SB 258719 hydrochloride stability in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of SB 258719 hydrochloride in DMSO and water.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in both DMSO and water to at least 100 mM.[1] For long-term storage, DMSO is the recommended solvent.
Q2: How should I store the solid compound and prepared stock solutions?
A2: The solid form of this compound should be desiccated at room temperature.[1][2] For stock solutions in DMSO, the following storage conditions are recommended:
It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
A3: While this compound is soluble in water, its long-term stability in aqueous solutions has not been extensively reported in publicly available literature. As a general precaution for in vivo experiments, it is recommended to prepare aqueous working solutions fresh on the day of use from a DMSO stock. SB 258719 is a benzenesulfonamide derivative. Sulfonamides are generally stable to hydrolysis at neutral and basic pH but may be susceptible to degradation under acidic conditions.
Q4: Can I expect degradation of this compound in DMSO during storage?
A4: The recommended storage guidelines of up to 6 months at -80°C or 1 month at -20°C in DMSO suggest that the compound has limited long-term stability in this solvent.[3] For optimal results, it is best to use freshly prepared stock solutions or those that have been stored for a short period under the recommended conditions. The presence of water in DMSO can accelerate the degradation of susceptible compounds through hydrolysis.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing | The compound may have limited solubility at lower temperatures or may have come out of solution during the freeze-thaw cycle. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the solution is clear before making dilutions. |
| Inconsistent or unexpected experimental results | The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If using aqueous solutions, prepare them fresh for each experiment. |
| Difficulty dissolving the compound | The concentration may be too high, or the solvent may not be appropriate for the desired concentration. | Although soluble to 100 mM in both DMSO and water, ensure you are using a high-purity, anhydrous grade of DMSO.[1] For aqueous solutions, ensure the pH is compatible with the compound's stability. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Reported Solubility |
| DMSO | 100 mM[1] |
| Water | 100 mM[1] |
Table 2: Recommended Storage Conditions for DMSO Stock Solutions
| Storage Temperature | Recommended Maximum Storage Period |
| -20°C | 1 month[3] |
| -80°C | 6 months[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance. The molecular weight of this compound is 374.97 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: General Procedure for a Forced Degradation Study
For researchers wishing to perform an in-house stability study, a forced degradation protocol can be employed. This involves subjecting the compound to stress conditions to predict its degradation pathways.
Stress Conditions:
-
Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
Analysis: At specified time points, analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the formation of any degradation products.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified 5-HT7 receptor signaling pathway antagonized by SB 258719.[5][6][7]
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. e-biogen.com [e-biogen.com]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of SB 258719 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using SB 258719 hydrochloride, a selective 5-HT7 receptor antagonist. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the serotonin 5-HT7 receptor.[1][2] It exhibits high affinity for this receptor and is reported to have over 100-fold selectivity against a variety of other receptors.[2] Its primary mechanism of action is competitive antagonism at the 5-HT7 receptor, meaning it binds to the receptor at the same site as the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), and blocks its effects. Some studies also suggest that SB 258719 may act as a partial inverse agonist, meaning it can reduce the basal or constitutive activity of the 5-HT7 receptor in the absence of an agonist.
Q2: What are the known off-target receptors for this compound?
While SB 258719 is highly selective for the 5-HT7 receptor, it is important to be aware of potential off-target interactions, especially at higher concentrations. The primary known off-target receptors are other serotonin receptor subtypes. Specific binding affinity data is limited in the public domain, but it has been shown to have significantly lower affinity for the following receptors:
| Receptor | pKi |
| 5-HT7 | 7.5[1][2] |
| 5-HT1A | < 5.1[2] |
| 5-HT2A | < 4.8[2] |
| 5-HT2C | < 4.8[2] |
pKi is the negative logarithm of the inhibition constant (Ki), a higher pKi value indicates a higher binding affinity.
Q3: What are the potential consequences of off-target effects in my experiments?
Q4: How can I minimize the risk of off-target effects?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose-response experiments: Use the lowest effective concentration of SB 258719 that produces the desired on-target effect.
-
Use of appropriate controls: Include negative controls (vehicle only) and positive controls (a known 5-HT7 agonist).
-
Orthogonal approaches: Confirm your findings using a structurally different 5-HT7 antagonist or a genetic approach such as siRNA or CRISPR/Cas9 to knockdown or knockout the 5-HT7 receptor.
-
Monitor for known off-target effects: Be aware of the potential for effects mediated by 5-HT1A, 5-HT2A, and 5-HT2C receptors, especially at higher concentrations of SB 258719.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| Inconsistent or unexpected results between experiments. | Off-target effects at higher concentrations of SB 258719. | Perform a dose-response curve to determine the minimal effective concentration. Use a concentration as close to the Ki for the 5-HT7 receptor as possible. |
| The observed phenotype does not match previously published data for 5-HT7 antagonism. | The phenotype may be due to off-target binding to 5-HT1A, 5-HT2A, or 5-HT2C receptors. | Use a more selective antagonist if available. Alternatively, use a second, structurally unrelated 5-HT7 antagonist to see if the same phenotype is observed. |
| In-vivo studies show unexpected behavioral or physiological changes. | The concentration of SB 258719 in the brain or peripheral tissues may be high enough to engage off-target receptors. | Reduce the administered dose. Consider using a different route of administration that may result in lower peak plasma concentrations. |
| Serotonin syndrome-like symptoms (e.g., agitation, tremor, tachycardia) are observed in animal studies. | Co-administration of SB 258719 with other serotonergic agents (e.g., SSRIs).[3][4] | Avoid co-administration with other drugs that modulate the serotonin system. If co-administration is necessary, use the lowest possible doses and monitor animals closely for adverse effects.[3] |
Experimental Protocols
In Vitro Cell-Based Assay to Assess 5-HT7 Receptor Antagonism
This protocol describes a general method for assessing the antagonist activity of this compound in a cell line expressing the human 5-HT7 receptor.
1. Cell Culture and Seeding:
- Culture HEK293 cells stably expressing the human 5-HT7 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
2. Compound Preparation:
- Prepare a stock solution of this compound in sterile water or DMSO.
- Prepare a stock solution of a 5-HT7 receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT) in sterile water.
- On the day of the experiment, prepare serial dilutions of SB 258719 and the agonist in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
3. Antagonist Incubation:
- Wash the cells once with assay buffer.
- Add the desired concentrations of SB 258719 to the wells and incubate for 20-30 minutes at 37°C. Include a vehicle control (assay buffer with the same concentration of DMSO or water as the compound wells).
4. Agonist Stimulation:
- Add the 5-HT7 agonist (e.g., 5-CT) at a concentration that elicits a submaximal response (e.g., EC80) to the wells already containing the antagonist or vehicle.
- Incubate for a further 15-30 minutes at 37°C.
5. Measurement of cAMP Levels:
- Lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based). The 5-HT7 receptor is Gs-coupled, and its activation leads to an increase in intracellular cAMP.
6. Data Analysis:
- Calculate the percentage of inhibition of the agonist-induced cAMP response by SB 258719 at each concentration.
- Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
In Vivo Protocol for Assessing the Effect of SB 258719 on a 5-HT7 Receptor-Mediated Response
This protocol provides a general framework for an in vivo experiment in mice to assess the ability of SB 258719 to block a 5-HT7 receptor-mediated physiological response, such as hypothermia induced by 5-CT.
1. Animal Acclimation:
- House male Swiss Webster mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
2. Drug Preparation:
- Prepare this compound in a sterile vehicle (e.g., 0.9% saline).
- Prepare 5-CT in sterile saline.
3. Experimental Groups:
- Divide the mice into at least four groups:
- Group 1: Vehicle (saline) + Vehicle (saline)
- Group 2: Vehicle (saline) + 5-CT
- Group 3: SB 258719 + 5-CT
- Group 4: SB 258719 + Vehicle (saline) (to test for intrinsic effects of the antagonist)
4. Drug Administration:
- Administer SB 258719 (e.g., 5-20 mg/kg) or vehicle intraperitoneally (i.p.).
- After a pre-determined time (e.g., 30 minutes), administer 5-CT (e.g., 1 mg/kg, i.p.) or vehicle.
5. Measurement of Body Temperature:
- Measure the rectal temperature of each mouse at baseline (before any injections) and at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the second injection.
6. Data Analysis:
- Calculate the change in body temperature from baseline for each mouse at each time point.
- Compare the temperature changes between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant attenuation of the 5-CT-induced hypothermia in the SB 258719-treated group would indicate on-target antagonism.
Visualizations
Caption: 5-HT7 Receptor Signaling Pathways.
Caption: Experimental Workflows.
Caption: Troubleshooting Logic Flowchart.
References
Improving bioavailability of SB 258719 hydrochloride in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the oral bioavailability of SB 258719 hydrochloride in rats.
Troubleshooting Guide
Problem: Low or variable plasma concentrations of this compound after oral administration.
This issue can stem from several factors, including poor solubility in the gastrointestinal (GI) tract, low permeability across the intestinal epithelium, or significant first-pass metabolism. The following steps can help identify and address the root cause.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Solubility | 1. Verify Formulation: Ensure the compound is fully dissolved in the vehicle before administration. For this compound, which is soluble in water, ensure the pH of the vehicle is appropriate. 2. Alternative Vehicles: Test different formulation strategies known to enhance solubility. Options include using co-solvents, cyclodextrins, or lipid-based formulations.[1] 3. Particle Size Reduction: If using a suspension, consider micronization or nanosizing to increase the surface area for dissolution. | Improved and more consistent absorption. |
| Low Permeability | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intrinsic permeability of SB 258719. 2. Use of Permeation Enhancers: If permeability is low, consider incorporating generally recognized as safe (GRAS) permeation enhancers in the formulation. | Increased passage of the compound across the intestinal barrier. |
| First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the stability of SB 258719 in rat liver microsomes or hepatocytes to determine the extent of hepatic metabolism. 2. Inhibition of Metabolic Enzymes: Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (if identified) in a pilot study to see if exposure increases. This is for diagnostic purposes and may not be suitable for all study designs. | Increased systemic exposure due to reduced pre-systemic clearance. |
Frequently Asked Questions (FAQs)
Q1: What are some recommended starting formulations for oral gavage of this compound in rats?
A1: Several vehicle compositions can be used to solubilize this compound for in vivo studies. Based on available information, the following have been shown to achieve a clear solution at concentrations of at least 6.25 mg/mL[1]:
-
Co-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Cyclodextrin-based system: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Lipid-based system: 10% DMSO, 90% Corn Oil
It is recommended to prepare the formulation by first dissolving the compound in DMSO and then adding the other solvents sequentially.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q2: How do I conduct a basic pharmacokinetic study in rats to determine the oral bioavailability of my this compound formulation?
A2: A standard approach involves administering the compound both intravenously (IV) and orally (PO) to different groups of rats.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg). This route ensures 100% bioavailability and serves as the reference.
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg) using your test formulation.
-
-
Administration:
-
For IV, administer via the tail vein.
-
For PO, administer via oral gavage.
-
Rats should be fasted overnight prior to dosing.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of SB 258719 in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software. Oral bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Q3: My compound appears to be degrading in the stomach. How can I address this?
A3: If acidic degradation in the stomach is suspected, you can try the following:
-
Enteric-coated formulation: Develop a formulation that protects the drug from the low pH of the stomach and releases it in the higher pH of the small intestine.
-
Administration with a buffer: Co-administering the compound with an antacid or a buffer solution can transiently increase gastric pH.
Q4: What quantitative data should I be collecting and how should I present it?
A4: You should collect and present key pharmacokinetic parameters to compare the performance of different formulations. Below is a hypothetical example of how to structure this data.
Table 1: Hypothetical Pharmacokinetic Parameters of SB 258719 in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Oral Bioavailability (%F) |
| IV Bolus | 2 | IV | - | - | 1500 | 100% |
| Formulation A (Aqueous Solution) | 10 | PO | 150 ± 35 | 1.0 | 750 ± 150 | 10% |
| Formulation B (Co-solvent) | 10 | PO | 450 ± 90 | 0.5 | 2250 ± 400 | 30% |
| Formulation C (Cyclodextrin) | 10 | PO | 600 ± 120 | 0.5 | 3750 ± 600 | 50% |
Data are presented as mean ± SD and are for illustrative purposes only.
Visualizations
Below are diagrams illustrating key concepts and workflows related to improving the bioavailability of this compound.
Caption: Potential Barriers to Oral Bioavailability of SB 258719 HCl.
Caption: Experimental Workflow for Improving Oral Bioavailability.
References
Technical Support Center: SB 258719 Hydrochloride Vehicle Preparation for Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and troubleshooting of SB 258719 hydrochloride vehicles for long-term in vivo and in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for formulation?
This compound is a selective antagonist of the 5-HT7 serotonin receptor.[1] As a hydrochloride salt, it generally exhibits improved aqueous solubility compared to its free base form. However, its solubility can still be challenging in neutral pH buffers, often requiring specific vehicle formulations for stable and effective delivery in long-term studies.
Q2: What are the recommended vehicles for long-term in vivo studies with this compound?
Two commonly used vehicle formulations are recommended for achieving a clear and stable solution of this compound for in vivo administration.
-
Protocol 1: Co-solvent mixture: A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2: Cyclodextrin-based vehicle: A formulation of 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]
Q3: What are the pros and cons of these recommended vehicles for long-term studies?
| Vehicle Component | Advantages | Disadvantages/Considerations for Long-Term Use |
| DMSO | Excellent solubilizing agent for a wide range of compounds. | Can have direct biological effects and may cause local irritation.[2] Long-term use at high concentrations can lead to potential toxicity.[3] |
| PEG300 | Generally considered to have low toxicity. | High concentrations over extended periods may have the potential for kidney and liver effects.[3] |
| Tween-80 | Acts as a surfactant to improve and maintain solubility. | Can cause irritation at higher concentrations. |
| SBE-β-CD | High aqueous solubility and low toxicity profile.[4] Can enhance the bioavailability of poorly soluble drugs.[5] | May not be suitable for all administration routes or drug types. |
Q4: What is the recommended storage condition for this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound is "crashing out" of the organic stock solution when introduced to the aqueous environment. | 1. Warm the aqueous buffer to 37°C before adding the stock solution. 2. Add the stock solution dropwise while vortexing the buffer. 3. Consider using a vehicle with a higher concentration of co-solvents or a cyclodextrin-based formulation. |
| Cloudiness or precipitation in the final formulation | Incomplete dissolution or instability of the formulation. | 1. Gently warm the solution (e.g., in a 37°C water bath). 2. Use sonication to aid in the dissolution process.[1] 3. Ensure the components of the vehicle are added in the correct order as specified in the protocol. |
| Phase separation over time in long-term studies | Instability of the vehicle-drug mixture. | 1. For studies exceeding half a month, carefully consider the stability of the chosen vehicle.[1] 2. Visually inspect the solution daily for any signs of instability. 3. If using osmotic pumps, ensure the formulation is stable for the entire infusion period at the operating temperature of the pump. |
| Observed toxicity or adverse effects in animals | The vehicle components may be causing toxicity, especially in long-term administration. | 1. Reduce the concentration of DMSO in the final dosing solution. 2. Consider switching to a cyclodextrin-based vehicle, which generally has a better toxicity profile.[5][4] 3. Always include a vehicle-only control group in your study to assess the effects of the vehicle itself. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL (18.46 mM) | [1] |
| Solubility in 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL (18.46 mM) | [1] |
| Stock Solution Storage ( -80°C) | Up to 6 months | [1] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in Co-solvent Vehicle
This protocol describes the preparation of a 1 mL working solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the solution and mix to achieve the final volume of 1 mL.[1]
Protocol 2: Preparation of this compound in SBE-β-CD Vehicle
This protocol describes the preparation of a 1 mL working solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the DMSO stock solution and mix thoroughly.[1]
Mandatory Visualizations
Experimental Workflow for Vehicle Preparation
Caption: Experimental workflows for preparing this compound vehicles.
Signaling Pathway of this compound
Caption: this compound signaling pathway via the 5-HT7 receptor.
References
Controlling for variables in SB 258719 hydrochloride experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments using SB 258719 hydrochloride, a selective 5-HT7 receptor antagonist. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor.[1][2] Its primary mechanism of action is to block the binding of serotonin and other agonists to the 5-HT7 receptor, thereby inhibiting its downstream signaling pathways. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1]
Q2: What is the reported selectivity profile of this compound?
This compound exhibits high selectivity for the 5-HT7 receptor, with over 100-fold greater affinity compared to other serotonin receptor subtypes such as 5-HT1A, 5-HT2A, and 5-HT2C.[1] This high selectivity minimizes the potential for off-target effects at concentrations typically used to study 5-HT7 receptor function.
Q3: Is this compound a neutral antagonist or an inverse agonist?
The classification of SB 258719 as a neutral antagonist or an inverse agonist can be context-dependent. Some studies have reported it to have partial inverse agonist properties, meaning it can reduce the basal or constitutive activity of the 5-HT7 receptor in the absence of an agonist.[3][4] However, other studies have found it to behave as a neutral antagonist with no inverse agonist activity. This discrepancy may be due to the specific cell line, receptor splice variant, and the level of constitutive receptor activity in the experimental system being used.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month, or at -80°C for up to six months. Stock solutions should also be stored at -80°C for up to six months or at -20°C for one month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Difficulty dissolving this compound.
-
Cause: this compound has specific solubility characteristics.
-
Solution:
-
For aqueous solutions, this compound is soluble up to 100 mM in water.
-
For organic stock solutions, Dimethyl sulfoxide (DMSO) is a common solvent, with solubility up to 100 mM.
-
If precipitation occurs during the preparation of aqueous working solutions from a DMSO stock, gentle warming or sonication can help to redissolve the compound. Always ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Problem 2: Inconsistent or unexpected results in cell-based assays.
-
Cause 1: Vehicle effects. The vehicle used to dissolve this compound, such as DMSO, can have independent effects on cell viability, proliferation, and signaling pathways.
-
Solution 1: Always include a vehicle-only control group in your experiments. This group should be treated with the same final concentration of the vehicle as the experimental groups.
-
Cause 2: Inverse agonist activity. In cell lines with high constitutive 5-HT7 receptor activity, SB 258719 may act as an inverse agonist, reducing basal signaling levels (e.g., cAMP).
-
Solution 2: To dissect a true antagonist effect from inverse agonism, consider using a cell line with low or no 5-HT7 receptor expression as a negative control. Alternatively, you can compare the effects of SB 258719 with a known neutral antagonist for the 5-HT7 receptor if one is available for your system.
-
Cause 3: Effects on cell viability. At higher concentrations, SB 258719 has been shown to reduce the viability of some cell lines, such as HuH-7 and HepG2.[1]
-
Solution 3: Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) in your specific cell line to determine the concentration range where SB 258719 does not induce cytotoxicity. This will help you to select appropriate concentrations for your functional assays.
Problem 3: Difficulty interpreting cAMP assay results.
-
Cause: The 5-HT7 receptor is positively coupled to adenylyl cyclase.[1] As an antagonist, SB 258719 is expected to block agonist-induced increases in cAMP. If you observe a decrease in basal cAMP levels, this could be indicative of inverse agonism.
-
Solution:
-
To confirm antagonism, pre-incubate your cells with SB 258719 before adding a 5-HT7 receptor agonist (e.g., 5-CT). You should observe a rightward shift in the agonist's dose-response curve.
-
If you suspect inverse agonism, measure cAMP levels in cells treated with SB 258719 alone and compare them to the vehicle control.
-
Ensure your cAMP assay is optimized for your cell number and that the agonist stimulation is within the linear range of the assay.
-
In Vivo Experiments
Problem 1: Precipitation of this compound in the dosing solution.
-
Cause: this compound can be challenging to formulate for in vivo use due to its solubility.
-
Solution: Several vehicle formulations have been successfully used. It is recommended to prepare a stock solution in DMSO and then dilute it into a suitable vehicle. Always prepare the final working solution fresh on the day of the experiment.
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulation 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Formulation 3: 10% DMSO and 90% Corn Oil.
-
If precipitation occurs, gentle warming and sonication can be used to aid dissolution.
-
Problem 2: Unexpected behavioral or physiological effects in animals.
-
Cause 1: Vehicle effects. The vehicle components (e.g., DMSO, PEG300, Tween-80) can have their own physiological effects.
-
Solution 1: Always include a control group that receives the vehicle alone, administered via the same route and volume as the drug-treated group.
-
Cause 2: Off-target effects. While highly selective, at very high doses, the possibility of off-target effects cannot be entirely ruled out.
-
Solution 2: Conduct a dose-response study to identify the lowest effective dose. If unexpected effects are observed, consider using a structurally different 5-HT7 receptor antagonist as a control to confirm that the observed phenotype is indeed mediated by 5-HT7 receptor blockade. Using 5-HT7 receptor knockout mice can also be a valuable tool to confirm on-target effects.[5]
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 374.97 g/mol | |
| Formula | C18H30N2O2S.HCl | |
| Purity | ≥99% | |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 100 mM | |
| 5-HT7 Receptor Affinity (pKi) | 7.5 | [1] |
| Selectivity | >100-fold over 5-HT1A, 5-HT2A, 5-HT2C | [1] |
| Typical In Vitro Concentration | 1 - 10 µM | [6] |
Table 2: Recommended In Vivo Dosing and Vehicle Formulations
| Parameter | Recommendation |
| Animal Model | Male Swiss Webster mice (20-25 g) |
| Dosing Range | 5 - 20 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Vehicle Formulation 1 | |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Vehicle Formulation 2 | |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
| Vehicle Formulation 3 | |
| DMSO | 10% |
| Corn Oil | 90% |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound in sterile DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 3.75 mg of this compound in 1 mL of DMSO.
-
Aliquot and store: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.
-
Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
Protocol 2: Antagonism of Agonist-Induced cAMP Production
-
Cell Seeding: Seed cells (e.g., HEK293 cells expressing the 5-HT7 receptor) in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-incubation with SB 258719: The next day, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a 5-HT7 receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT) at various concentrations to the wells and incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the agonist dose-response curves in the presence and absence of the antagonist to determine the extent of the rightward shift.
Visualizations
Caption: Canonical 5-HT7 receptor signaling pathway and the antagonistic action of SB 258719.
Caption: A typical workflow for an in vitro experiment using SB 258719 to test for antagonism.
Caption: A decision tree for troubleshooting inconsistent in vitro results with SB 258719.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of 5-HT7 Receptor Agonists Selectivity Using Nociceptive and Thermoregulation Tests in Knockout versus Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Validating Target Engagement of SB 258719 Hydrochloride In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB 258719 hydrochloride. The information is designed to address specific issues that may be encountered during in vivo experiments to validate target engagement of the 5-HT7 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the serotonin 7 (5-HT7) receptor. It exhibits high affinity for this receptor (pKi of 7.5) and has been shown to have over 100-fold selectivity against a wide range of other receptors.[1][2][3][4] Its primary mechanism of action is to block the binding of serotonin and other agonists to the 5-HT7 receptor, thereby inhibiting its downstream signaling pathways.
Q2: What is a common and reliable in vivo model to validate the target engagement of SB 258719?
A2: A widely used and reliable in vivo model is the reversal of 5-carboxamidotryptamine (5-CT)-induced hypothermia in mice.[5][6] 5-CT is a potent 5-HT7 receptor agonist that causes a drop in body temperature upon administration.[5][7] Effective target engagement by SB 258719 is demonstrated by its ability to attenuate or completely block this hypothermic response.[5][6]
Q3: What are the key methods to quantify target engagement of SB 258719 in vivo?
A3: The two primary methods are:
-
Pharmacodynamic Readout: Measuring the reversal of a physiological response, such as the 5-CT-induced hypothermia model mentioned above.
-
Ex Vivo Receptor Occupancy Assay: This involves administering SB 258719 to the animal, followed by harvesting brain tissue to measure the degree to which the compound is bound to the 5-HT7 receptors.[8] This is typically done using radioligand binding assays where the displacement of a specific 5-HT7 receptor radioligand by SB 258719 is quantified.[8][9]
Q4: What is the significance of CNS penetration for SB 258719's in vivo activity?
A4: For SB 258719 to engage its target in the central nervous system, it must effectively cross the blood-brain barrier. Therefore, understanding its pharmacokinetic properties, including its ability to penetrate the CNS, is crucial for interpreting in vivo data.[10] Correlating brain concentration of the compound with receptor occupancy and behavioral or physiological outcomes is essential for a comprehensive validation of target engagement.
Troubleshooting Guides
5-CT-Induced Hypothermia Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No significant hypothermia observed with 5-CT administration. | 1. Incorrect 5-CT dosage: The dose of 5-CT may be too low. 2. Animal strain variability: Different mouse strains can have varied responses. 3. Ambient temperature: A high ambient temperature can mask the hypothermic effect. | 1. Dose-response curve: Perform a dose-response study for 5-CT in your specific mouse strain to determine the optimal dose for inducing a consistent and significant drop in temperature. Doses in the range of 0.1-1 mg/kg (i.p.) are commonly reported.[5][7] 2. Strain selection: If possible, use a mouse strain known to exhibit a robust hypothermic response to 5-HT7 agonists. 3. Control ambient temperature: Maintain a consistent and controlled ambient temperature (e.g., 20-22°C) throughout the experiment. |
| Inconsistent or highly variable hypothermic response to 5-CT. | 1. Stress-induced hyperthermia: Handling and injection procedures can cause stress, leading to a temporary increase in body temperature that can interfere with the measurement of hypothermia. 2. Circadian rhythm effects: The response to 5-HT7 receptor modulation can be influenced by the time of day. | 1. Acclimatization: Allow mice to acclimate to the experimental room and handling procedures for a sufficient period before starting the experiment. 2. Consistent timing: Perform all experiments at the same time of day to minimize variability due to circadian rhythms. |
| SB 258719 fails to reverse 5-CT-induced hypothermia. | 1. Insufficient SB 258719 dose: The dose of SB 258719 may be too low to achieve adequate receptor occupancy. 2. Inappropriate timing of administration: The pre-treatment time with SB 258719 may not be optimal for reaching peak brain concentrations before 5-CT administration. 3. Poor CNS penetration: The formulation of SB 258719 may not be optimal for crossing the blood-brain barrier. | 1. Dose-response study: Conduct a dose-response experiment for SB 258719 (e.g., 5-20 mg/kg, i.p.) to determine the effective dose for blocking the 5-CT effect.[5] 2. Pharmacokinetic analysis: If possible, perform a pharmacokinetic study to determine the time to maximum concentration (Tmax) of SB 258719 in the brain and adjust the pre-treatment time accordingly. 3. Formulation optimization: Ensure that SB 258719 is properly dissolved and administered in a vehicle that facilitates its absorption and distribution to the brain. |
Ex Vivo Receptor Occupancy Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low specific binding of the radioligand in control brain tissue. | 1. Degradation of the radioligand: The radioligand may have degraded due to improper storage or handling. 2. Suboptimal assay conditions: Incubation time, temperature, or buffer composition may not be optimal for binding. 3. Low receptor density in the chosen brain region. | 1. Radioligand quality check: Aliquot and store the radioligand according to the manufacturer's instructions and check for degradation. 2. Assay optimization: Optimize incubation time, temperature, and buffer components (e.g., pH, ionic strength) to maximize specific binding. 3. Brain region selection: Use brain regions known to have high 5-HT7 receptor expression, such as the thalamus and cortical regions.[9] |
| High non-specific binding. | 1. Radioligand concentration is too high. 2. Inadequate washing of filters. 3. Binding of the radioligand to non-receptor components. | 1. Use appropriate radioligand concentration: Use a radioligand concentration that is at or below its Kd for the 5-HT7 receptor. 2. Optimize washing steps: Increase the number and/or volume of washes with ice-cold buffer to effectively remove unbound radioligand. 3. Filter pre-treatment: Pre-soak the filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding. |
| No clear dose-dependent displacement of the radioligand by SB 258719. | 1. Insufficient SB 258719 concentration in the brain: Similar to the hypothermia assay, the administered dose may be too low or the timing incorrect. 2. Rapid dissociation of SB 258719 during tissue processing. 3. The chosen radioligand is not suitable for displacement by SB 258719. | 1. Correlate with PK data: Administer a range of SB 258719 doses and correlate the ex vivo occupancy with plasma and brain concentrations of the compound. 2. Minimize processing time: Process the brain tissue quickly and at low temperatures to minimize the dissociation of the drug from the receptor. 3. Radioligand selection: Use a well-characterized 5-HT7 receptor radioligand, such as [3H]SB-269970, for which displacement by SB 258719 has been established.[9] |
Experimental Protocols
Protocol 1: 5-CT-Induced Hypothermia in Mice
Objective: To assess the in vivo target engagement of SB 258719 by its ability to reverse 5-CT-induced hypothermia.
Materials:
-
Male Swiss Webster mice (or other suitable strain)
-
This compound
-
5-carboxamidotryptamine (5-CT) maleate
-
Vehicle for SB 258719 (e.g., saline, DMSO/saline mixture)
-
Vehicle for 5-CT (e.g., saline)
-
Rectal thermometer
Procedure:
-
Acclimatization: House mice in a temperature-controlled room (20-22°C) with a 12-hour light/dark cycle for at least one week before the experiment.
-
Baseline Temperature: On the day of the experiment, measure the baseline rectal temperature of each mouse.
-
SB 258719 Administration: Administer this compound (e.g., 5, 10, or 20 mg/kg, intraperitoneally - i.p.) or its vehicle to different groups of mice.[5]
-
Pre-treatment Period: Allow for a pre-treatment period (e.g., 30-60 minutes) for SB 258719 to be absorbed and distributed to the brain.
-
5-CT Administration: Administer 5-CT (e.g., 0.1-1 mg/kg, i.p.) or its vehicle to the mice.[5]
-
Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after 5-CT administration.
-
Data Analysis: Calculate the change in body temperature from baseline for each mouse at each time point. Compare the temperature changes between the different treatment groups using appropriate statistical methods. A significant reduction in the hypothermic effect of 5-CT in the SB 258719-treated groups indicates target engagement.
Protocol 2: Ex Vivo 5-HT7 Receptor Occupancy Assay
Objective: To quantify the occupancy of 5-HT7 receptors in the brain by SB 258719 after in vivo administration.
Materials:
-
Rats or mice
-
This compound
-
Vehicle for SB 258719
-
Radioligand specific for 5-HT7 receptors (e.g., [3H]SB-269970)
-
Buffer solutions (homogenization buffer, assay buffer, wash buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
SB 258719 Administration: Administer this compound at various doses or its vehicle to different groups of animals.
-
Tissue Harvest: At a predetermined time point (based on pharmacokinetic data), euthanize the animals and rapidly dissect the brain region of interest (e.g., thalamus, cortex).
-
Tissue Homogenization: Homogenize the brain tissue in ice-cold buffer.
-
Membrane Preparation: Centrifuge the homogenate to pellet the cell membranes containing the receptors. Resuspend the pellet in fresh buffer.
-
Radioligand Binding Assay:
-
Incubate the prepared brain membranes with a saturating concentration of the 5-HT7 receptor radioligand.
-
For determining non-specific binding, incubate a parallel set of samples with the radioligand in the presence of a high concentration of a non-labeled 5-HT7 receptor ligand.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding of the radioligand in each sample. Receptor occupancy is determined by the percentage reduction in specific binding in the brains of SB 258719-treated animals compared to vehicle-treated controls.
Visualizations
Caption: 5-HT7 receptor signaling pathway and the antagonistic action of SB 258719.
Caption: Workflow for the 5-CT-induced hypothermia assay.
Caption: Troubleshooting logic for SB 258719 in the hypothermia assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. No hypothermic response to serotonin in 5-HT7 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of SB 258719 hydrochloride
Welcome to the technical support center for SB 258719 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the reliable and reproducible use of this selective 5-HT7 receptor antagonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective 5-HT7 receptor antagonist.[1] This means it binds to the 5-HT7 receptor and blocks the effects of the endogenous ligand, serotonin (5-hydroxytryptamine, 5-HT).[2] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] By blocking this receptor, SB 258719 can inhibit these downstream signaling events.[2]
Q2: What are the common research applications for this compound?
A2: this compound is utilized in research to investigate the physiological and pathological roles of the 5-HT7 receptor. This includes studies in areas of neuroscience, such as learning, memory, circadian rhythms, and mood disorders, as well as in other areas like oncology and gastroenterology.[3]
Q3: How should I store and handle this compound?
A3: For long-term storage, it is recommended to keep the solid compound desiccated at room temperature. Once dissolved in a solvent such as DMSO or water, it is best to store the stock solution at -20°C or -80°C. For in vivo experiments, it is advisable to prepare fresh working solutions daily.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in both water and DMSO up to 100 mM.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Inconsistent experimental results between different lots of a compound can be frustrating. While true batch-to-batch variability in the chemical properties of a compound from a reputable supplier is less common, it is crucial to have a systematic approach to troubleshoot and identify the source of the variability. This guide will help you determine if you are dealing with true compound variability or other experimental factors.
Q5: My new batch of this compound is giving different results than the previous one. What should I do first?
A5: Before assuming batch-to-batch variability, it is essential to rule out other potential sources of error in your experimental setup. Inconsistent results are often traced back to variations in experimental conditions.[4]
Here is a logical workflow to troubleshoot the issue:
Q6: What key parameters should I look for on the Certificate of Analysis (CoA)?
A6: When comparing two batches, it is important to carefully review the CoA for each. While minor differences are expected, significant deviations in key parameters could indicate a problem.
| Parameter | Description | Acceptable Variation |
| Purity (by HPLC) | The percentage of the desired compound in the sample. | Should be high (typically ≥98%) and consistent between batches. |
| Identity (by ¹H NMR, MS) | Confirms the chemical structure of the compound. | The spectra should be consistent with the known structure of SB 258719. |
| Appearance | The physical state and color of the compound. | Should be consistent (e.g., "white solid"). |
| Solubility | The concentration at which the compound dissolves in a specific solvent. | Should be consistent and match the expected solubility. |
| Moisture Content (Karl Fischer) | The amount of water present in the solid compound. | A significant difference could affect the actual concentration of the active compound. |
Q7: I suspect my stock solution may have degraded. How can I test this?
A7: The most straightforward way to test for degradation is to prepare a fresh stock solution from the solid material of the same batch and repeat a key experiment. If the fresh stock solution restores the expected activity, it is likely that the old stock solution has degraded. Proper storage of stock solutions, typically in small aliquots at -20°C or -80°C, is crucial to minimize degradation.
Q8: Could the issue be with my experimental system and not the compound?
A8: Absolutely. Biological systems are inherently variable. Here are some common sources of experimental variability to consider:
-
Cell-Based Assays :
-
Cell Line Health and Passage Number : Cells can change their characteristics over time and with increasing passage number. Always use cells within a defined passage number range.
-
Serum and Media Variability : Different lots of serum or media can impact cell growth and receptor expression.
-
Cell Density : The number of cells seeded can affect the response to a compound.
-
-
In Vivo Studies :
-
Animal Health and Stress : The health and stress levels of the animals can significantly impact experimental outcomes.
-
Dosing and Administration : Inaccuracies in dosing or administration can lead to variable results.
-
Experimental Protocols
To ensure consistency, it is important to follow a well-defined experimental protocol. Below is a detailed methodology for a common in vitro assay used to characterize 5-HT7 receptor antagonists.
Protocol: In Vitro cAMP-Based Functional Assay for 5-HT7 Receptor Antagonism
This assay measures the ability of this compound to inhibit the increase in intracellular cyclic AMP (cAMP) induced by a 5-HT7 receptor agonist.
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
5-HT7 receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
Procedure:
-
Cell Culture : Culture the HEK293-5-HT7 cells according to standard protocols. Plate the cells in the appropriate microplate (e.g., 96-well or 384-well) at a predetermined density and allow them to adhere overnight.
-
Compound Preparation :
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a stock solution of the 5-HT7 agonist (e.g., 5-CT) and dilute it in assay buffer to a concentration that gives a submaximal response (e.g., EC80).
-
-
Assay Protocol :
-
Wash the cells with assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the EC80 concentration of the 5-HT7 agonist to the wells (except for the negative control wells) and incubate for another predetermined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis :
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Signaling Pathway
Understanding the signaling pathway of the 5-HT7 receptor is crucial for interpreting experimental results.
References
Validation & Comparative
A Comparative Analysis of SB 258719 and Other 5-HT7 Antagonists for Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the 5-HT7 receptor antagonist SB 258719 with other notable antagonists: lurasidone, vortioxetine, and amisulpride. The following sections detail their binding affinities, functional activities, and the experimental protocols used for their characterization, providing a comprehensive resource for selecting the appropriate tool for preclinical research.
Introduction to 5-HT7 Receptor Antagonism
The serotonin 7 (5-HT7) receptor, a Gs-protein coupled receptor, is a key target in contemporary neuroscience research. Its involvement in a range of physiological processes, including thermoregulation, circadian rhythms, and cognitive function, has implicated it in the pathophysiology of various disorders such as depression, schizophrenia, and sleep disturbances. Consequently, the development and characterization of selective 5-HT7 antagonists are of significant interest to the scientific community. This guide focuses on SB 258719, a selective 5-HT7 antagonist, and compares its pharmacological profile with that of lurasidone, vortioxetine, and amisulpride, three other compounds with significant 5-HT7 antagonist activity.
Comparative Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional activity (IC50) of SB 258719 and its comparators. This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinity (Ki, nM) at 5-HT7 and Other Receptors
| Compound | 5-HT7 | D2 | 5-HT1A | 5-HT2A | SERT |
| SB 258719 | ~3.16 (pKi 7.5) | >1000 | >1000 | >1000 | >1000 |
| Lurasidone | 0.49 - 2.10[1][2] | 1.68[1] | 6.75[1] | 2.03[1] | >1000 |
| Vortioxetine | 19[3][4] | >1000 | 15[3][4] | >1000 | 1.6[3] |
| Amisulpride | 11.5 - 47[5][6] | 2.8 - 3.2 | >1000 | >1000 | >1000 |
Note: pKi was converted to Ki using the formula Ki = 10^(-pKi) M. Data is compiled from various sources and experimental conditions may vary.
Table 2: Functional Activity (IC50, nM) in cAMP Assays
| Compound | 5-HT7 Antagonist IC50 (cAMP) |
| SB 258719 | Data not explicitly available in a comparable format |
| Lurasidone | 445 ± 241[7] |
| Vortioxetine | Data not explicitly available in a comparable format |
| Amisulpride | 74 ± 20[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize 5-HT7 antagonists.
Radioligand Binding Assay Protocol
This assay determines the binding affinity of a compound for a specific receptor.
1. Membrane Preparation:
- HEK293 cells stably expressing the human 5-HT7 receptor are cultured and harvested.
- Cells are homogenized in a lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
- In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]5-CT or [3H]SB-269970) at a fixed concentration.
- Add increasing concentrations of the unlabeled test compound (e.g., SB 258719).
- To determine non-specific binding, a high concentration of a known 5-HT7 ligand is added to a separate set of wells.
- Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Detection and Analysis:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
- The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay Protocol
This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of the 5-HT7 receptor.
1. Cell Culture and Plating:
- HEK293 cells stably expressing the human 5-HT7 receptor are cultured and seeded into 96-well plates.
- The cells are grown to a specific confluency.
2. Antagonist and Agonist Addition:
- The cells are pre-incubated with increasing concentrations of the antagonist (e.g., SB 258719) for a defined period.
- A known 5-HT7 receptor agonist (e.g., 5-CT) is then added at a concentration that elicits a submaximal response (e.g., EC80).
- The plate is incubated for a further period to allow for cAMP production.
3. cAMP Detection:
- The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
4. Data Analysis:
- The cAMP levels are plotted against the antagonist concentration.
- The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP production.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the 5-HT7 receptor signaling pathway and a typical experimental workflow.
References
- 1. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pub.dzne.de [pub.dzne.de]
A Comparative Guide to the Inverse Agonist Activity of SB 258719 and SB-269970
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inverse agonist properties of two widely used 5-HT7 receptor antagonists: SB 258719 and SB-269970. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers investigating the 5-HT7 receptor and its role in various physiological processes.
Introduction
The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR), is known to exhibit constitutive, agonist-independent activity.[1][2] This basal level of signaling makes it a target for inverse agonists, which can reduce this spontaneous activity. SB 258719 and SB-269970 are both potent and selective antagonists for the 5-HT7 receptor, yet they display distinct profiles in their ability to act as inverse agonists.[1][3] Understanding these differences is crucial for the precise pharmacological modulation of the 5-HT7 receptor in both basic research and therapeutic development.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for SB 258719 and SB-269970, highlighting their differential effects on the 5-HT7 receptor.
| Parameter | SB 258719 | SB-269970 | Receptor/Cell System | Reference |
| Inverse Agonist Activity | No inverse agonist activity | Quasi-full inverse agonist | CHO cells expressing human 5-HT7a receptors | [1] |
| Antagonist Potency (pA2) | 7.2 | Not explicitly stated in this context | HEK293 cells expressing human 5-HT7(a) receptor | [4] |
| Binding Affinity (pKi) | 7.5 | 8.3 / 8.61 | HEK293 cells expressing human 5-HT7(a) receptor | [4][5][6] |
| Binding Affinity (KD) | Not explicitly stated | 1.25 nM | HEK293 cells expressing human 5-HT7(a) receptor | [5][7] |
Comparative Analysis of Inverse Agonist Efficacy
A key study directly compared the inverse agonist efficacies of SB 258719 and SB-269970 in Chinese Hamster Ovary (CHO) cells expressing human recombinant 5-HT7a receptors.[1] The findings from this research are pivotal in distinguishing the pharmacological profiles of these two compounds:
-
SB-269970 was identified as a quasi-full inverse agonist , demonstrating a significant reduction in the basal, constitutive activity of the 5-HT7 receptor. Its efficacy was comparable to that of the non-selective ligand methiothepin, which is considered a full inverse agonist at this receptor.[1]
-
SB 258719 , in the same experimental system, exhibited no inverse agonist activity .[1] Interestingly, it was capable of antagonizing the inverse agonist effect of SB-269970 in a concentration-dependent manner.[1] This suggests that while SB 258719 binds to the receptor with high affinity, it does not stabilize the inactive conformation necessary to reduce constitutive signaling. In some contexts, it has been described as a partial inverse agonist.[3][4]
Signaling Pathway and Mechanism of Action
The 5-HT7 receptor primarily couples to the Gs alpha subunit of the G protein complex. This coupling leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The constitutive activity of the 5-HT7 receptor results in a basal level of cAMP production in the absence of an agonist. An inverse agonist, such as SB-269970, binds to the receptor and stabilizes it in an inactive conformation, thereby reducing the activation of Gs and lowering the basal cAMP levels.
Caption: 5-HT7 Receptor Gs Signaling Pathway.
Experimental Protocols
The characterization of the inverse agonist activity of these compounds relies on robust in vitro assays. Below are the detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the compounds for the 5-HT7 receptor.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Steps:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT7(a) receptor are prepared.[5]
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT7 receptor antagonist, such as [3H]-SB-269970, and varying concentrations of the unlabeled competitor compound (either SB 258719 or SB-269970).[5]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of the compounds to modulate the activity of adenylyl cyclase and, consequently, the production of cAMP.
Experimental Workflow:
Caption: cAMP Accumulation Assay Workflow.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT7a receptor are cultured to confluence.[1]
-
Incubation: The cells are incubated with varying concentrations of the test compound (SB 258719 or SB-269970) in the presence of a phosphodiesterase inhibitor to prevent the degradation of cAMP.[1]
-
Cell Lysis: The incubation is terminated, and the cells are lysed to release the intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The effect of the compound on basal cAMP levels is determined. A decrease in basal cAMP indicates inverse agonist activity. The potency (IC50) and efficacy of the inverse agonism are calculated.
Conclusion
The available experimental evidence clearly demonstrates a significant difference in the inverse agonist activity of SB 258719 and SB-269970 at the 5-HT7 receptor. While both are potent antagonists, SB-269970 acts as a quasi-full inverse agonist , effectively reducing the constitutive activity of the receptor. In contrast, SB 258719 generally behaves as a neutral antagonist or a very weak partial inverse agonist , binding to the receptor without significantly altering its basal signaling.
This distinction is of paramount importance for researchers. The choice between these two compounds should be dictated by the specific experimental question being addressed. If the goal is to simply block the effects of a 5-HT7 agonist, either compound may be suitable. However, if the aim is to investigate the physiological or pathological consequences of the constitutive activity of the 5-HT7 receptor, SB-269970 is the more appropriate tool due to its pronounced inverse agonist properties. The differential pharmacological profiles of these molecules provide a valuable opportunity to dissect the nuanced roles of 5-HT7 receptor signaling.
References
- 1. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human 5-HT7 serotonin receptor splice variants: constitutive activity and inverse agonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-258719 [medbox.iiab.me]
- 4. researchgate.net [researchgate.net]
- 5. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of SB 258719: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the selectivity of the pharmacological tool compound SB 258719 for the serotonin 7 (5-HT7) receptor over the serotonin 1A (5-HT1A) receptor. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative binding data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate informed decisions in experimental design.
Data Presentation: Unveiling the Selectivity Profile
The selectivity of a compound is paramount for accurately interpreting experimental results. The following table summarizes the binding affinity of SB 258719 for the human 5-HT7 and 5-HT1A receptors, demonstrating its notable preference for the 5-HT7 subtype.
| Compound | Receptor | pKi | Ki (nM) | Selectivity (fold) |
| SB 258719 | 5-HT7 | 7.5[1][2] | 31.6 | >100-fold vs 5-HT1A |
| SB 258719 | 5-HT1A | <5.1[1] | >7943 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki value for 5-HT1A is an estimated value based on the provided pKi.
The data clearly indicates that SB 258719 possesses a significantly higher affinity for the 5-HT7 receptor, with a selectivity of over 100-fold compared to the 5-HT1A receptor.[1] This substantial difference in binding affinity is a critical factor for its use as a selective antagonist in research.
Experimental Protocols: Methodologies for Validation
To ensure the reproducibility and validity of the presented data, this section outlines the detailed experimental protocols for determining the binding affinity and functional antagonism of SB 258719.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of SB 258719 for the 5-HT7 and 5-HT1A receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human recombinant 5-HT7 or 5-HT1A receptor.
-
Radioligand: [³H]-5-CT for 5-HT7 receptors and [³H]-8-OH-DPAT for 5-HT1A receptors.
-
Test Compound: SB 258719.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
Increasing concentrations of the unlabeled test compound (SB 258719).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Antagonist Mode)
This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by an agonist, thereby assessing its functional potency.
Objective: To determine the functional antagonist potency (pA2) of SB 258719 at the 5-HT7 receptor.
Materials:
-
HEK293 cells stably expressing the human recombinant 5-HT7 receptor.
-
Cell culture medium.
-
Agonist: 5-CT (5-carboxamidotryptamine).
-
Antagonist: SB 258719.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Multi-well plates suitable for the chosen cAMP assay.
-
Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).
Procedure:
-
Cell Culture: Culture the cells expressing the 5-HT7 receptor to an appropriate density in multi-well plates.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with increasing concentrations of SB 258719 for a specified time (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor.
-
Agonist Stimulation: Add a fixed concentration of the agonist (5-CT), typically the EC80 concentration (the concentration that produces 80% of its maximal effect), to the wells and incubate for a further specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the agonist dose-response curves in the presence of different antagonist concentrations. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: 5-HT7 Receptor Signaling Pathway.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of SB 258719
This guide provides a detailed comparison of the selective 5-HT7 receptor antagonist, SB 258719, with other relevant compounds. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction
SB 258719 is a selective antagonist of the serotonin 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, and mood.[1] Its efficacy, both in laboratory settings (in vitro) and in living organisms (in vivo), is a critical aspect of its pharmacological profile. This guide presents a comparative analysis of SB 258719's performance against other 5-HT7 receptor antagonists, supported by experimental data.
Data Presentation
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of SB 258719 and its analogs is primarily assessed through their binding affinity to the 5-HT7 receptor and their functional antagonism in cellular assays. The following tables summarize key quantitative data from radioligand binding and cAMP accumulation assays.
Table 1: Comparative Binding Affinities (pKi) of 5-HT7 Receptor Antagonists
| Compound | pKi (human recombinant 5-HT7) | Reference |
| SB 258719 | 7.5 | [2] |
| SB-269970 | 8.9 ± 0.1 | [3] |
| SB-258741 | Not explicitly found in searches |
Table 2: Comparative Functional Antagonist Potencies (pA2/pKB) of 5-HT7 Receptor Antagonists in cAMP Assays
| Compound | pA2/pKB (human recombinant 5-HT7) | Cell Line | Reference |
| SB 258719 | Not explicitly found in searches | - | |
| SB-269970 | 8.5 ± 0.2 (pA2) | HEK293 | [3] |
| SB-269970 | 8.3 ± 0.1 (pKB) | Guinea-pig hippocampal membranes | [4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher affinity. pA2 and pKB are measures of the potency of a competitive antagonist.
In Vivo Efficacy: A Comparative Analysis
The in vivo efficacy of SB 258719 is often evaluated using the 5-carboxamidotryptamine (5-CT)-induced hypothermia model in rodents. 5-CT is a potent 5-HT7 receptor agonist that causes a drop in body temperature, an effect that can be reversed by 5-HT7 antagonists.
Table 3: Comparative In Vivo Potencies (ED50) of 5-HT7 Receptor Antagonists in the 5-CT-Induced Hypothermia Model in Rodents
| Compound | ED50 (mg/kg, i.p.) | Animal Model | Reference |
| SB 258719 | 5-20 (effective dose range) | Mice | [1] |
| SB-269970 | 2.96 | Guinea-pigs | [4] |
Note: ED50 is the dose of a drug that produces 50% of its maximum effect. A lower ED50 value indicates higher potency.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a typical procedure for determining the binding affinity of a compound to the 5-HT7 receptor.
Objective: To determine the pKi of a test compound for the 5-HT7 receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT7 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]5-CT.
-
Test compound (e.g., SB 258719).
-
Non-specific binding control (e.g., high concentration of a non-labeled ligand like serotonin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[5]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand ([3H]5-CT) and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation. The pKi is then calculated as the negative logarithm of the Ki.
cAMP Accumulation Assay
This protocol describes a method to assess the functional antagonist activity of a compound at the Gs-coupled 5-HT7 receptor.
Objective: To determine the pA2 or pKB of a test compound for the 5-HT7 receptor.
Materials:
-
Cells expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).[6]
-
5-HT7 receptor agonist (e.g., 5-CT).
-
Test compound (e.g., SB 258719).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist).
-
Stimulate the cells with a fixed concentration of the 5-HT7 agonist (e.g., 5-CT) in the presence of a phosphodiesterase inhibitor.
-
After the stimulation period, lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP produced using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
The antagonist potency (pA2 or pKB) can be calculated from the rightward shift of the agonist concentration-response curve using Schild analysis.[4]
5-CT-Induced Hypothermia in Mice
This protocol details a common in vivo model to evaluate the efficacy of 5-HT7 receptor antagonists.
Objective: To determine the ED50 of a test compound in reversing 5-CT-induced hypothermia.
Materials:
-
Male Swiss Webster mice (or other suitable strain).[1]
-
5-CT hydrochloride.
-
Test compound (e.g., SB 258719).
-
Vehicle for drug administration.
-
Rectal thermometer.
Procedure:
-
Acclimatize the mice to the experimental room and handling for a few days prior to the experiment.
-
Measure the baseline rectal temperature of each mouse.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.).
-
After a specific pre-treatment time, administer 5-CT (e.g., 0.1-1 mg/kg, i.p.) to induce hypothermia.[1]
-
Measure the rectal temperature at regular intervals for a defined period (e.g., up to 2 hours).
-
The degree of hypothermia is calculated as the change from the baseline temperature.
-
The ability of the test compound to reverse the 5-CT-induced hypothermia is determined by comparing the temperature changes in the drug-treated groups to the vehicle-treated control group.
-
The ED50 is calculated from the dose-response curve of the antagonist's effect.
Mandatory Visualization
5-HT7 Receptor Signaling Pathway
Caption: 5-HT7 Receptor Signaling Cascade.
Experimental Workflow: In Vivo 5-CT-Induced Hypothermia Model
Caption: Workflow for 5-CT-Induced Hypothermia Assay.
References
- 1. The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of SB 258719 and L-683,988
A Comprehensive Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed, data-driven comparison of two widely used research compounds: SB 258719, a selective serotonin 5-HT₇ receptor antagonist, and L-368,899, a selective oxytocin receptor (OTR) antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a clear overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction
SB 258719 and L-368,899 are critical tools for investigating the physiological and pathological roles of the serotonergic and oxytocinergic systems, respectively. While they target distinct G-protein coupled receptors (GPCRs), their application in neuroscience and other therapeutic areas warrants a comprehensive comparison of their binding kinetics, functional effects, and in vivo activity. It is important to note that the compound L-683,988, as initially queried, appears to be a likely typographical error, with research literature strongly indicating L-368,899 as the intended oxytocin receptor antagonist for comparison.
Mechanism of Action and Signaling Pathways
SB 258719 is a selective antagonist of the serotonin 5-HT₇ receptor.[1] The 5-HT₇ receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, SB 258719 competitively binds to the 5-HT₇ receptor, preventing the binding of serotonin and other agonists, thereby inhibiting the downstream signaling cascade. Furthermore, SB 258719 has been shown to exhibit partial inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[2]
L-368,899 is a selective, non-peptide antagonist of the oxytocin receptor (OTR).[3] The OTR is primarily coupled to Gαq/11 proteins. Upon activation by oxytocin, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively. These signaling events are crucial for mediating the various physiological effects of oxytocin, such as uterine contractions and social bonding. L-368,899 competitively blocks the binding of oxytocin to the OTR, thereby inhibiting this signaling pathway.
Signaling Pathway Diagrams:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selective 5-HT7 Antagonist SB 258719 and Non-Selective Serotonin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and selectivity of SB 258719, a potent and selective 5-HT7 receptor antagonist, with several non-selective serotonin antagonists. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system is a complex network of receptors that modulates a wide array of physiological and pathological processes. The 5-HT7 receptor, one of the more recently identified members of this family, has emerged as a promising target for the treatment of various central nervous system disorders, including depression, anxiety, and cognitive deficits. SB 258719 has been characterized as a high-affinity and selective antagonist for the 5-HT7 receptor. In contrast, numerous non-selective serotonin antagonists, often developed as antipsychotics or antidepressants, interact with multiple serotonin receptor subtypes, as well as other neurotransmitter receptors. This guide offers an objective comparison of their receptor binding profiles and functional activities.
Data Presentation: Receptor Binding Affinity
The following tables summarize the binding affinities (pKi or Ki values) of SB 258719 and a selection of non-selective serotonin antagonists across various serotonin receptor subtypes. The data has been compiled from multiple in vitro studies.
Table 1: Binding Affinity (pKi) of SB 258719 and Non-Selective Antagonists at the Human 5-HT7 Receptor
| Compound | pKi at 5-HT7 | Reference |
| SB 258719 | 7.5 | [1][2][3] |
| Methiothepin | 8.5 - 8.99 | [4][5][6] |
| Clozapine | 7.2 | [6][7] |
| Ritanserin | High Affinity | [6] |
| Mianserin | 6.9 | [6] |
Note: pKi is the negative logarithm of the Ki (inhibitory constant). A higher pKi value indicates a higher binding affinity.
Table 2: Comparative Binding Affinities (Ki in nM) at Various Serotonin Receptor Subtypes
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| SB 258719 | >1000 | >1000 | >1000 | >1000 | ~32 |
| Methiothepin | ~79 | ~3.2 | ~4.5 | ~0.18 | ~0.1 |
| Clozapine | 120 | 5.4 | 9.4 | 4 | 6.3 |
| Ritanserin | - | 0.3 - 0.9 | - | - | High Affinity |
| Mianserin | - | - | - | - | ~126 |
| Cyproheptadine | ~60 | 1.5 - 2.5 | - | - | - |
Functional Efficacy at the 5-HT7 Receptor
Beyond binding affinity, the functional activity of a ligand at its receptor is a critical determinant of its overall effect. The 5-HT7 receptor exhibits constitutive (agonist-independent) activity. Non-selective ligands such as methiothepin, ritanserin, and clozapine have been shown to act as full inverse agonists at the 5-HT7 receptor, meaning they not only block the action of agonists but also reduce the basal activity of the receptor.[8] In contrast, studies have demonstrated that SB 258719 does not exhibit inverse agonist activity at the human 5-HT7a receptor, behaving as a neutral antagonist.[8]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays measuring second messenger accumulation.
Radioligand Binding Assays
Objective: To determine the affinity of a test compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human serotonin receptor of interest (e.g., HEK293 cells) or from specific brain regions known to have a high density of the target receptor.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-5-CT for the 5-HT7 receptor) at a concentration near its dissociation constant (Kd) and various concentrations of the unlabeled test compound (e.g., SB 258719 or a non-selective antagonist).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Objective: To determine the functional effect of a compound (antagonism or inverse agonism) on Gs-coupled receptors like the 5-HT7 receptor.
General Protocol:
-
Cell Culture: Intact cells expressing the recombinant human 5-HT7a receptor (e.g., CHO or HEK293 cells) are cultured.
-
Incubation: The cells are incubated with the test compound (e.g., SB 258719 or a non-selective antagonist) in the presence or absence of a known 5-HT7 receptor agonist (e.g., 5-CT).
-
cAMP Measurement: The intracellular accumulation of cyclic adenosine monophosphate (cAMP) is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.
-
Data Analysis: For antagonist activity, the ability of the test compound to shift the concentration-response curve of the agonist to the right is determined. For inverse agonist activity, the ability of the compound to decrease the basal (agonist-independent) level of cAMP is measured.
Mandatory Visualization
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). It can also couple to the G12 alpha subunit, activating Rho GTPases.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound.
Conclusion
The experimental data clearly demonstrate that SB 258719 is a highly selective antagonist for the 5-HT7 receptor, exhibiting significantly lower affinity for other serotonin receptor subtypes. In contrast, non-selective serotonin antagonists such as methiothepin, clozapine, ritanserin, and mianserin display high affinity for multiple serotonin receptors. Furthermore, the functional activity at the 5-HT7 receptor differs, with many non-selective antagonists acting as inverse agonists, while SB 258719 behaves as a neutral antagonist. This high degree of selectivity makes SB 258719 a valuable pharmacological tool for elucidating the specific roles of the 5-HT7 receptor in physiological and pathological processes, and a more targeted lead compound for the development of novel therapeutics with potentially fewer off-target side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of a serotonin receptor (5-HT7) stimulating cAMP production in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SB 258719 Hydrochloride: A Selective 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB 258719 hydrochloride, a selective serotonin 5-HT7 receptor antagonist, with other relevant research compounds. The information presented is based on a meta-analysis of publicly available scientific literature and aims to provide objective data to inform experimental design and drug discovery efforts.
Overview of this compound
This compound is a potent and selective antagonist of the 5-HT7 receptor, a G-protein coupled receptor positively linked to adenylyl cyclase[1]. Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT7 receptor, which is implicated in a variety of neurological processes, including thermoregulation, circadian rhythms, learning, and memory. Research suggests its potential in the study of cancer and neurological diseases[2].
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of this compound in comparison to other notable 5-HT7 receptor ligands. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Binding Affinities for the 5-HT7 Receptor
| Compound | pKi | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| SB 258719 | 7.5 | ~31.6 | [3H]-5-CT | HEK293 | [2] |
| SB-269970 | 8.7 ± 0.1 | ~2.0 | [3H]-SB-269970 | h5-HT7(a) | Thomas et al., 1999b (cited in[3]) |
| Lurasidone | - | 0.5 | Not Specified | Not Specified | [4] |
| Vortioxetine | - | 19 | Not Specified | Human 5-HT7 | [5][6] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Comparative Functional Antagonist Potencies at the 5-HT7 Receptor
| Compound | pA2 | Assay Type | Agonist | Cell Line/Tissue | Reference |
| SB 258719 | 7.2 ± 0.2 | Adenylyl Cyclase | 5-CT | h5-HT7/HEK293 | Thomas et al., 1998 |
| SB-269970 | 8.5 ± 0.2 | Adenylyl Cyclase | 5-CT | h5-HT7(a) | [3] |
Note: pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A higher pA2 indicates greater antagonist potency.
Table 3: In Vivo Antagonist Activity in 5-CT-Induced Hypothermia Model
| Compound | Effective Dose (mg/kg, i.p.) | Animal Model | Reference |
| SB 258719 | 5-20 | Mice | [7] |
| SB-269970 | 1-30 | Mice | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay ([3H]-SB-269970)
This protocol is adapted from studies characterizing [3H]-SB-269970 binding to 5-HT7 receptors expressed in HEK293 cells.
Materials:
-
HEK293 cell membranes expressing the human 5-HT7 receptor.
-
[3H]-SB-269970 (Radioligand).
-
Binding Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 mM MgSO4, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM 5-HT.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation fluid.
Procedure:
-
Incubate cell membranes (50-100 µg protein) with varying concentrations of [3H]-SB-269970 (e.g., 0.1-10 nM) in binding buffer.
-
For determination of non-specific binding, a parallel set of incubations is performed in the presence of 10 µM 5-HT.
-
Incubate for 60 minutes at 37°C.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze data using non-linear regression to determine Kd and Bmax values.
cAMP Functional Assay
This protocol measures the ability of antagonists to inhibit agonist-induced cAMP production in cells expressing the 5-HT7 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT7 receptor.
-
5-CT (5-Carboxamidotryptamine) as the agonist.
-
This compound or other antagonists.
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium.
-
Stimulation buffer.
Procedure:
-
Plate the cells in a suitable microplate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., SB 258719) for 15-30 minutes at 37°C.
-
Add the agonist (5-CT) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C[8].
-
Lyse the cells and measure intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Generate dose-response curves and calculate IC50 or pA2 values for the antagonists.
In Vivo 5-CT-Induced Hypothermia
This protocol assesses the in vivo efficacy of 5-HT7 receptor antagonists by measuring their ability to reverse the hypothermic effect of the 5-HT7 agonist, 5-CT.
Materials:
-
Male Swiss Webster mice (or other suitable rodent model).
-
This compound or other antagonists.
-
5-CT.
-
Vehicle solution (e.g., saline, DMSO/saline).
-
Rectal thermometer.
Procedure:
-
Acclimatize the animals to the experimental room and handling procedures.
-
Measure the basal rectal temperature of each animal.
-
Administer the antagonist (e.g., SB 258719, 5-20 mg/kg, i.p.) or vehicle.
-
After a pre-determined time (e.g., 30 minutes), administer 5-CT (e.g., 1 mg/kg, i.p.).
-
Measure rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) post-5-CT administration.
-
Analyze the data by comparing the change in body temperature between the vehicle-treated and antagonist-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows associated with the study of this compound.
Caption: 5-HT7 receptor signaling cascade and the inhibitory action of SB 258719.
Caption: Workflow for a typical radioligand binding assay.
Caption: Workflow for a cell-based cAMP functional assay.
Conclusion
This compound remains a critical research tool for the specific antagonism of the 5-HT7 receptor. Its well-characterized binding and functional profiles provide a solid foundation for investigating the roles of this receptor in health and disease. When selecting a 5-HT7 antagonist for a particular study, researchers should consider the specific experimental context, including the desired level of potency, potential for inverse agonism, and the in vitro or in vivo model being used. This guide provides a starting point for such comparative evaluations, and a thorough review of the primary literature is always recommended.
References
- 1. The human 5-HT7 serotonin receptor splice variants: constitutive activity and inverse agonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 5. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]
- 7. The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling SB 258719 Hydrochloride
For Immediate Use by Laboratory Personnel
This document provides crucial safety protocols and logistical plans for the handling and disposal of SB 258719 hydrochloride, a selective 5-HT7 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards.
Compound Identification and Properties
This compound is a research chemical used in studies related to cancer and neurological diseases.[1] A summary of its key quantitative properties is provided below.
| Property | Value | Source |
| Molecular Weight | 374.97 g/mol | R&D Systems |
| Purity | ≥99% | R&D Systems |
| Solubility in Water | Soluble to 100 mM | R&D Systems |
| Solubility in DMSO | Soluble to 100 mM | R&D Systems |
| Storage (Solid) | Desiccate at Room Temperature | R&D Systems |
| Storage (In solution) | Up to 1 month at -20°C | MedchemExpress |
Personal Protective Equipment (PPE)
Due to the nature of this compound, stringent adherence to PPE protocols is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Handling and Experimental Workflow
The following workflow outlines the essential steps for safely handling this compound from receipt to preparation of a stock solution.
Caption: Workflow for receiving, storing, and preparing this compound stock solutions.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container. |
| Solutions of the Compound | Collect in a sealed, labeled hazardous waste container. The solvent may have specific disposal requirements. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container according to institutional guidelines. |
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Disclaimer: The information provided is based on available data for this compound and general laboratory safety principles. A comprehensive risk assessment should be conducted by qualified personnel before handling this compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed safety information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
